Hdac6-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H13N3O7S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxymethyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C16H13N3O7S/c20-14(17-21)12-8-6-11(7-9-12)10-25-15-16(19(22)26-18-15)27(23,24)13-4-2-1-3-5-13/h1-9,21H,10H2,(H,17,20) |
InChI Key |
CKHUIFFTCIFDOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCC3=CC=C(C=C3)C(=O)NO)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-18 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Hdac6-IN-18 (NR-160)
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Unlike other HDAC isoforms that are primarily nuclear and regulate gene expression through histone deacetylation, HDAC6 is predominantly located in the cytoplasm.[2] It possesses two catalytic domains and plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, HSP90, and cortactin.[3] The unique cytoplasmic localization and substrate profile of HDAC6, coupled with the observation that its deficiency has minimal adverse effects on normal development, make it an attractive target for selective inhibition.[1]
This technical guide focuses on the discovery and synthesis of a potent and selective HDAC6 inhibitor, NR-160. This compound, identified through the investigation of a series of tetrazole-based inhibitors, demonstrates remarkable selectivity for HDAC6 over class I HDAC isoforms.[1][4] Its discovery was part of a research effort to develop novel therapeutic agents with improved isoform selectivity to minimize off-target effects associated with pan-HDAC inhibitors.[1] NR-160 not only serves as a valuable tool for studying the biological functions of HDAC6 but also shows potential in combination therapies, particularly with proteasome inhibitors and anthracyclines in cancer treatment.[1][4]
Discovery of NR-160
NR-160 was discovered through a multicomponent synthesis approach aimed at creating a library of tetrazole-based HDAC6 inhibitors.[1] The design strategy focused on generating compounds with a bifurcated capping group to explore structure-activity relationships and enhance selectivity. The hit compound, NR-160 (also referred to as compound 6l in the primary literature), was identified after screening the synthesized library for inhibitory activity against recombinant HDAC enzymes and for its effect on protein acetylation.[1]
The key innovation in the design of NR-160 lies in its steric complementarity to the L1 and L2 loop pockets of the HDAC6 catalytic site, a feature that is believed to be responsible for its high selectivity.[1][4] A co-crystal structure of NR-160 complexed with HDAC6 confirmed these specific interactions, providing a molecular basis for its selective inhibition.[1][4] This structural insight is invaluable for the further development of next-generation HDAC6 inhibitors.
Synthesis of NR-160
The synthesis of NR-160 is described as a straightforward three-step protocol, highlighting its accessibility for research purposes.[1] The process leverages multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials.
Experimental Protocol: Synthesis of NR-160
While the primary source provides a general scheme, a detailed step-by-step protocol for the synthesis of NR-160 would be as follows, based on the described multicomponent synthesis approach for the series of tetrazole-capped HDAC inhibitors:
-
Step 1: Synthesis of the Tetrazole-Amine Intermediate: A mixture of the appropriate aldehyde, an amine, and a cyanide source (e.g., trimethylsilyl cyanide) is reacted in a suitable solvent to form an α-aminonitrile. This intermediate is then treated with sodium azide and an ammonium salt (e.g., ammonium chloride) to yield the corresponding 5-substituted 1H-tetrazole.
-
Step 2: Acylation of the Intermediate: The tetrazole-containing intermediate from Step 1, which bears a primary or secondary amine, is then acylated. This is achieved by reacting it with an appropriate carboxylic acid derivative (e.g., an acid chloride or an activated ester) that contains the linker and the zinc-binding group precursor. This step introduces the central part of the inhibitor scaffold.
-
Step 3: Formation of the Hydroxamic Acid: The final step involves the conversion of the zinc-binding group precursor, typically an ester, into the hydroxamic acid. This is commonly achieved by treating the ester with hydroxylamine, often in the presence of a base like potassium hydroxide or sodium hydroxide in a solvent such as methanol or a mixture of THF/water. The final product, NR-160, is then purified using standard techniques like column chromatography or recrystallization.
Quantitative Data
NR-160 has been characterized by its potent and selective inhibition of HDAC6. The following tables summarize the key quantitative data reported for this compound.
Table 1: HDAC Inhibitory Activity of NR-160
| HDAC Isoform | IC50 (nM) | Selectivity Index (vs. HDAC1) |
| HDAC6 | 30 | - |
| HDAC1 | >10,000 | >333 |
| HDAC2 | Not Reported | - |
| HDAC3 | Not Reported | - |
| HDAC8 | Not Reported | - |
| (Data sourced from MedchemExpress and Reßing et al., 2020)[1][5][6] |
Table 2: Cytotoxicity of NR-160 in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| HL-60 | 42.9 |
| Jurkat | 32.1 |
| K562 | 41.6 |
| MOLT-4 | 42.4 |
| SUP-B15 | 22.5 |
| TALL-1 | 49.4 |
| HSB-2 | 51.8 |
| (Data sourced from MedchemExpress)[5] |
The data clearly indicates that NR-160 is a highly selective inhibitor of HDAC6, with an IC50 value in the low nanomolar range.[5][6] Its selectivity over HDAC1, a representative class I HDAC, is over 333-fold.[1] As a single agent, NR-160 displays low cytotoxicity against various leukemia cell lines, suggesting a favorable therapeutic window, especially for combination therapies.[1][5]
Mechanism of Action
The primary mechanism of action for NR-160 is the direct and selective inhibition of the catalytic activity of HDAC6.[1] This inhibition leads to an increase in the acetylation of HDAC6 substrates, most notably α-tubulin.[5]
References
- 1. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Hdac6-IN-18: A Technical Guide to its Selective and Irreversible Inhibition of α-Tubulin Deacetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hdac6-IN-18, a novel, potent, and selective irreversible inhibitor of Histone Deacetylase 6 (HDAC6). The document details its mechanism of action, particularly its effect on α-tubulin acetylation, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its cellular activity and experimental workflows.
Core Concepts: HDAC6 and α-Tubulin Acetylation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. A key substrate of HDAC6 is α-tubulin, a component of microtubules. The acetylation and deacetylation of α-tubulin on lysine residue 40 (K40) is a critical post-translational modification that regulates microtubule stability and function. HDAC6 removes the acetyl group from α-tubulin, leading to less stable microtubules. Inhibition of HDAC6 results in the accumulation of acetylated α-tubulin (hyperacetylation), which is associated with stabilized microtubules and has therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
This compound: An Irreversible and Selective Inhibitor
This compound (also referred to as Compound 4) is a novel phenylsulfonylfuroxan-based hydroxamate that has been identified as the first irreversible and selective inhibitor of HDAC6.[1] Its unique mechanism of action provides a sustained increase in the intracellular levels of acetylated α-tubulin.[1] This irreversible inhibition offers a potential therapeutic advantage over reversible inhibitors by providing a more durable biological effect.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in various multiple myeloma (MM) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against HDAC6 in a cellular context.
| Cell Line | IC50 (μM) |
| RPMI8226 | 0.17 |
| U266 | 0.7 |
| MM.1S | 0.42 |
| Table 1: IC50 values of this compound for HDAC6 inhibitory activity in multiple myeloma cell lines.[2][3] |
Biochemical assays have further confirmed the high potency and selectivity of this compound for HDAC6 over other HDAC isoforms.
Signaling Pathway and Mechanism of Action
This compound exerts its effect on α-tubulin acetylation through the direct and irreversible inhibition of HDAC6. The signaling pathway is straightforward: in the absence of an inhibitor, HDAC6 actively deacetylates α-tubulin. Upon introduction, this compound binds to the catalytic site of HDAC6, leading to its irreversible inactivation. This prevents the removal of acetyl groups from α-tubulin, resulting in its accumulation and the subsequent stabilization of microtubules.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on α-tubulin acetylation.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines such as RPMI8226, U266, and MM.1S are suitable for these experiments.
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Add the diluted compound to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours). A vehicle control (DMSO) should be run in parallel.
Western Blot Analysis for α-Tubulin Acetylation
This protocol is designed to quantify the levels of acetylated α-tubulin and total α-tubulin in cell lysates.
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated-α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (loading control) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The level of acetylated α-tubulin should be normalized to the level of total α-tubulin.
HDAC6 Enzymatic Assay
-
Principle: A fluorogenic HDAC6 assay kit can be used to determine the in vitro inhibitory activity of this compound. The assay measures the activity of HDAC6 on a fluorogenic acetylated peptide substrate.
-
Procedure: Perform the assay according to the manufacturer's instructions. Briefly, incubate recombinant human HDAC6 with the fluorogenic substrate in the presence of varying concentrations of this compound. After a defined incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.
-
Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of selective HDAC inhibitors. Its irreversible mechanism of action and high selectivity for HDAC6 make it a valuable tool for studying the biological roles of α-tubulin acetylation and a promising candidate for therapeutic development in diseases such as multiple myeloma. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the properties and applications of this potent molecule.
References
- 1. Discovery of the First Irreversible HDAC6 Isoform Selective Inhibitor with Potent Anti-Multiple Myeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Selective HDAC6 Inhibition on HSP90 Chaperone Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the impact of selective Histone Deacetylase 6 (HDAC6) inhibition on the chaperone activity of Heat Shock Protein 90 (HSP90). Due to the limited availability of specific data for "Hdac6-IN-18" in the public domain, this document utilizes data and methodologies from studies on well-characterized, selective HDAC6 inhibitors such as Tubastatin A and ACY-1215. These compounds are structurally and functionally representative of modern selective HDAC6 inhibitors and serve as a reliable proxy for understanding the anticipated effects of novel inhibitors like this compound.
Executive Summary
Heat Shock Protein 90 (HSP90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. The activity of HSP90 is post-translationally regulated, notably by acetylation. Histone Deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, is the primary deacetylase of HSP90. Inhibition of HDAC6 leads to the hyperacetylation of HSP90, which in turn disrupts its chaperone function. This disruption triggers the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, presenting a promising therapeutic strategy for cancer and other diseases. This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental protocols to assess the impact of selective HDAC6 inhibitors on HSP90 chaperone activity.
The Core Mechanism: HDAC6 Inhibition and HSP90 Hyperacetylation
HDAC6 physically interacts with HSP90 in the cytoplasm, where it removes acetyl groups from specific lysine residues on HSP90.[1] This deacetylation is essential for HSP90's proper function, including its ability to bind ATP and interact with co-chaperones and client proteins.[2][3][4]
Selective HDAC6 inhibitors bind to the catalytic domain of HDAC6, preventing the deacetylation of its substrates, including HSP90.[5][6][7][8][9] The resulting hyperacetylation of HSP90 leads to a cascade of events that culminates in the loss of its chaperone activity.[10][11] This altered state of HSP90 is no longer able to properly fold and stabilize its client proteins, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome.[12][13]
dot
Caption: Signaling pathway of HDAC6-mediated HSP90 deacetylation and its inhibition.
Quantitative Data on the Effects of Selective HDAC6 Inhibitors
The following tables summarize the quantitative effects of representative selective HDAC6 inhibitors on HDAC6 activity, HSP90 acetylation, and client protein levels.
Table 1: In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |
| Tubastatin A | HDAC6 | 15 | ~200-fold | [14] |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | ~11-fold | [2] |
| Nexturastat A | HDAC6 | 5.7 | >1000-fold | [8] |
Table 2: Cellular Effects of Selective HDAC6 Inhibitors on Protein Acetylation and Levels
| Cell Line | Inhibitor (Concentration) | Duration | Effect on Acetyl-α-tubulin | Effect on Acetyl-HSP90 | Effect on Client Protein (e.g., Akt) Levels | Reference |
| K562 (Leukemia) | Tubastatin A (2 µM) | 24h | Increased | Increased | Decreased | [2] |
| MCF7 (Breast Cancer) | ACY-1215 (500 nM) | 48h | Increased | Increased | Decreased | [4] |
| HeLa (Cervical Cancer) | Nexturastat A (300 nM) | 24h | Increased | Not explicitly quantified, but implied | Not explicitly quantified, but implied | [4] |
Detailed Experimental Protocols
Western Blot Analysis for HSP90 Client Protein Degradation
This protocol is designed to assess the impact of a selective HDAC6 inhibitor on the protein levels of known HSP90 clients.
Materials:
-
Cell line of interest (e.g., MCF7, K562)
-
Selective HDAC6 inhibitor (e.g., Tubastatin A)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-c-Raf, anti-acetyl-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the selective HDAC6 inhibitor or vehicle (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).
dot
Caption: Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) to Assess HSP90-Client Protein Interaction
This protocol is used to determine if HDAC6 inhibition disrupts the interaction between HSP90 and its client proteins.[15][16][17][18]
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-HSP90)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot detection (e.g., anti-Akt, anti-HSP90)
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HSP90) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in section 4.1, probing for the client protein of interest (e.g., Akt) and HSP90.
HSP90 ATPase Activity Assay
The chaperone function of HSP90 is dependent on its ATPase activity.[19][20] HDAC6 inhibition can indirectly affect this activity. This can be measured using a variety of commercially available assay kits.
Principle: These assays typically measure the amount of ADP produced from ATP hydrolysis by HSP90. A common method is a coupled-enzyme assay where the generated ADP is used in a series of reactions that result in a colorimetric or fluorescent signal.
General Procedure (using a hypothetical kit):
-
Reaction Setup: In a 96-well plate, combine recombinant human HSP90, the selective HDAC6 inhibitor at various concentrations, and the reaction buffer.
-
Initiation: Add ATP to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent, which will react with the produced ADP to generate a signal.
-
Measurement: Read the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of HSP90 activity inhibition at each inhibitor concentration and determine the IC50 value.
dot
Caption: Logical flow of an HSP90 ATPase activity assay.
Conclusion
Selective inhibition of HDAC6 represents a compelling strategy to indirectly target the HSP90 chaperone machinery. By inducing HSP90 hyperacetylation, these inhibitors effectively disrupt the stability and function of numerous oncoproteins that are reliant on HSP90 for their activity. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and quantify the impact of novel selective HDAC6 inhibitors on this critical cellular pathway. Further research into specific inhibitors like this compound will be crucial to fully elucidate their therapeutic potential.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Functions and Selective Inhibitors of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 9. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 20. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of HDAC6 Inhibition in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a critical therapeutic target in a multitude of diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is predominantly localized in the cytoplasm and possesses unique substrate specificity, primarily targeting non-histone proteins. This technical guide provides an in-depth overview of the cellular targets and pathways modulated by selective HDAC6 inhibitors. We focus on well-characterized inhibitors such as Tubastatin A, ACY-1215 (Ricolinostat), and Nexturastat A, presenting quantitative data on their inhibitory activities and cellular effects. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, we visualize the intricate signaling networks influenced by HDAC6 inhibition, including apoptosis, autophagy, and major oncogenic pathways, using detailed diagrams to elucidate the mechanism of action of this promising class of therapeutic agents.
Introduction to HDAC6
Histone deacetylase 6 (HDAC6) is a class IIb histone deacetylase distinguished by its primary cytoplasmic localization and its two functional catalytic domains.[1] This unique subcellular distribution dictates its primary role in deacetylating non-histone protein substrates, thereby regulating a wide array of cellular processes.[1] Key substrates of HDAC6 include α-tubulin, cortactin, and the chaperone protein Hsp90. Through the deacetylation of these and other proteins, HDAC6 influences microtubule dynamics, cell migration, protein quality control, and signal transduction.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, making selective HDAC6 inhibition a compelling therapeutic strategy.
Cellular Targets of Selective HDAC6 Inhibitors
The therapeutic potential of targeting HDAC6 lies in the ability to selectively modulate its activity without affecting other HDAC isoforms, thus minimizing off-target effects. Several potent and selective HDAC6 inhibitors have been developed and are instrumental in elucidating the cellular functions of this enzyme.
Key Non-Histone Protein Targets
-
α-Tubulin: HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability and altered microtubule-dependent processes such as intracellular transport and cell motility.[1]
-
Hsp90 (Heat shock protein 90): Deacetylation of Hsp90 by HDAC6 is crucial for its chaperone activity, which is essential for the stability and function of numerous client proteins, including many oncoproteins like Bcr-Abl, c-Raf, and AKT.[1] HDAC6 inhibition disrupts this function, leading to the degradation of Hsp90 client proteins.
-
Cortactin: Cortactin is an actin-binding protein involved in the regulation of the actin cytoskeleton and cell motility. HDAC6-mediated deacetylation of cortactin is required for its full activity.[1]
-
Ku70: This protein is involved in DNA repair and apoptosis. Deacetylation of Ku70 by HDAC6 can sequester the pro-apoptotic protein Bax, thereby inhibiting apoptosis. Inhibition of HDAC6 can promote Ku70 acetylation and subsequent Bax-mediated cell death.[2]
Quantitative Data on Selective HDAC6 Inhibitors
The following tables summarize the inhibitory activity and cellular effects of three well-characterized selective HDAC6 inhibitors: Tubastatin A, ACY-1215 (Ricolinostat), and Nexturastat A.
Table 1: Inhibitory Activity (IC50) of Selective HDAC6 Inhibitors Against HDAC Isoforms
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 15[3] | >10,000[4] | >10,000 | >10,000 | 855 | >667-fold |
| ACY-1215 (Ricolinostat) | 5[5] | 58[5] | 48[5] | 51[5] | 100[6] | 11.6-fold |
| Nexturastat A | 5[7] | >1,000 | >1,000 | >1,000 | >1,000 | >200-fold |
Table 2: Growth Inhibitory Activity (GI50/IC50) of Selective HDAC6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (µM) |
| Tubastatin A | WSU-NHL | Follicular Lymphoma | 1.97[8] |
| Hut-78 | T-cell Lymphoma | 1.51[8] | |
| Granta-519 | Mantle Cell Lymphoma | >20[8] | |
| ACY-1215 (Ricolinostat) | MM.1S | Multiple Myeloma | 2-8[5] |
| WSU-NHL | Follicular Lymphoma | 1.97[8] | |
| Hut-78 | T-cell Lymphoma | 1.51[8] | |
| Granta-519 | Mantle Cell Lymphoma | 20-64[8] | |
| Nexturastat A | B16 | Murine Melanoma | 14.3[7] |
| HL60 | Acute Myeloid Leukemia | 0.44[9] | |
| MOLM13 | Acute Myeloid Leukemia | 0.11[9] |
Core Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition triggers a cascade of downstream signaling events that collectively contribute to its therapeutic effects. The following sections detail the key pathways affected.
Apoptosis
HDAC6 inhibition promotes apoptosis through multiple mechanisms. By increasing the acetylation of Ku70, HDAC6 inhibitors can disrupt the Ku70-Bax complex, liberating Bax to initiate the intrinsic apoptotic pathway.[2] Furthermore, the destabilization of pro-survival proteins, due to Hsp90 inhibition, also contributes to the pro-apoptotic effects.[1]
Autophagy
The role of HDAC6 in autophagy is complex and context-dependent. HDAC6 is involved in the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagic process.[10][11] It facilitates this fusion by recruiting a cortactin-dependent actin remodeling machinery.[11] By inhibiting HDAC6, this fusion process can be impaired, leading to an accumulation of autophagosomes.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. HDAC6 can influence this pathway through its interaction with Hsp90, which is required for the stability of AKT. Inhibition of HDAC6 can lead to the degradation of AKT, thereby suppressing downstream mTOR signaling.[1][12]
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-18 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Hdac6-IN-18, a selective and irreversible inhibitor of Histone Deacetylase 6 (HDAC6), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents quantitative data to guide experimental design.
Introduction
This compound, also known as Compound 4, is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase. Unlike other HDACs, HDAC6 is primarily localized in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its main substrates include α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, affecting microtubule dynamics, protein folding and degradation, cell motility, and immune responses. These diverse functions make HDAC6 a compelling therapeutic target in cancer and neurodegenerative diseases.
Mechanism of Action
This compound irreversibly binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to an accumulation of acetylated α-tubulin, which is associated with stabilized microtubules. Increased acetylation of Hsp90 can disrupt its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins. The inhibition of HDAC6 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The inhibitory activity of this compound has been quantified in various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values provide a crucial reference for determining the effective concentration range for your experiments.
| Cell Line | IC50 (µM) | Cancer Type |
| RPMI8266 | 0.17 | Multiple Myeloma |
| U266 | 0.70 | Multiple Myeloma |
| MM.1S | 0.42 | Multiple Myeloma |
Experimental Protocols
The following are detailed protocols for common assays used to characterize the effects of this compound in cell culture.
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier) in the calculated volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your cell line and assay.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream assay.
Western Blotting for Acetylated α-Tubulin
This protocol is used to detect the increase in acetylated α-tubulin, a direct downstream marker of HDAC6 inhibition.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated-α-tubulin (typically at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total α-tubulin as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
Addition of MTT: At the end of the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value for cell viability.
Visualizations
Signaling Pathway of HDAC6 Inhibition
Application Notes and Protocols for In Vivo Dosing of HDAC6 Inhibitors in Mouse Models
Disclaimer: Extensive searches for "Hdac6-IN-18" did not yield specific in vivo dosing information for a compound with this designation in publicly available scientific literature. The following application notes and protocols are based on data from preclinical studies of other well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors. These examples are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to designing and executing in vivo studies with HDAC6 inhibitors in mouse models.
Introduction to HDAC6 Inhibition in In Vivo Models
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin and Hsp90.[1][2] Unlike other HDACs, HDAC6's cytoplasmic localization and its specific substrates make it an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4] Preclinical studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel HDAC6 inhibitors. The observation that HDAC6 knockout mice are viable suggests that specific inhibition of this enzyme may be better tolerated than pan-HDAC inhibition.[5]
Quantitative Data Summary: In Vivo Dosing of Selective HDAC6 Inhibitors in Mice
The following tables summarize the in vivo dosing regimens for several selective HDAC6 inhibitors used in various mouse models.
Table 1: Dosing Regimens of Selective HDAC6 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Disease | Dosage | Administration Route | Dosing Schedule | Reference |
| TYA-018 | C57BL/6J (HFD+mTAC) | Heart Failure with Preserved Ejection Fraction (HFpEF) | 15 mg/kg | Oral (p.o.) | Once daily | [6] |
| Tubastatin A | C57BL/6J (DIO) | Diet-Induced Obesity | 12.5 mg/kg | Intraperitoneal (i.p.) | Once daily | [7] |
| ACY-738 | Twitcher mice | Krabbe Disease | Not Specified | Not Specified | Not Specified | [8] |
| KA2507 | Syngeneic tumor-bearing mice | Solid Tumors | Not Specified | Oral (p.o.) | Twice daily | [9] |
| NCT-14b | C57BL/6J | Depression Model | Not Specified | Not Specified | Not Specified | [7] |
Note: "Not Specified" indicates that the specific detail was not available in the provided search results.
Table 2: Pharmacodynamic Effects of HDAC6 Inhibition in Mouse Models
| Inhibitor | Mouse Model | Tissue/Cell Type | Biomarker | Effect | Reference |
| TYA-018 | C57BL/6J (HFpEF) | Heart | Gene Expression (Hypertrophy, Fibrosis) | Restoration | [6] |
| Tubastatin A | C57BL/6J (DIO) | Adipose Tissue | α-tubulin acetylation | Increased | [7] |
| Genetic Deletion | Gars1ΔETAQ mice | Sciatic Nerve | α-tubulin acetylation | Increased | [6] |
| KA2507 | Syngeneic tumor-bearing mice | Tumor | Acetylated α-tubulin, p-STAT3, PD-L1, MHC Class I | Increased Ac-α-tubulin, Decreased p-STAT3 & PD-L1, Increased MHC Class I | [9] |
| ACY-738 | Twitcher mice | Nervous System | Acetylated tubulin | Increased | [8] |
Experimental Protocols
3.1. General Protocol for In Vivo Efficacy Study of an HDAC6 Inhibitor in a Mouse Model of Diet-Induced Obesity
This protocol is based on studies using Tubastatin A in diet-induced obese (DIO) mice.[7]
-
Animal Model:
-
Use wild-type male C57BL/6J mice.
-
Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.
-
-
Drug Formulation:
-
Dissolve the HDAC6 inhibitor (e.g., Tubastatin) in a suitable vehicle. A common vehicle is a solution of 50% PEG-400, 30% PBS, and 20% DMSO.[7]
-
-
Dosing and Administration:
-
Randomly assign DIO mice to a vehicle control group and a treatment group.
-
Administer the HDAC6 inhibitor or vehicle via intraperitoneal (i.p.) injection.
-
A typical dose for Tubastatin is 12.5 mg/kg, administered once daily.[7] The dosing is often performed shortly before the dark cycle when mice are more active.[7]
-
-
Monitoring and Outcome Assessment:
-
Monitor body weight and food intake daily.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., plasma leptin).
-
Harvest tissues such as adipose tissue, liver, and hypothalamus for molecular analysis.
-
Perform Western blotting to assess the level of α-tubulin acetylation in tissue lysates to confirm target engagement.
-
3.2. General Protocol for In Vivo Efficacy Study of an HDAC6 Inhibitor in a Mouse Model of Heart Failure
This protocol is based on a study using TYA-018 in a mouse model of heart failure with preserved ejection fraction (HFpEF).[6]
-
Animal Model:
-
Use wild-type male C57BL/6J mice.
-
Induce HFpEF by combining a high-fat diet (HFD) with minimally invasive transverse aortic constriction (mTAC) for 16 weeks.[6]
-
-
Drug Formulation:
-
Formulate the HDAC6 inhibitor (e.g., TYA-018) for oral administration. The specific vehicle should be determined based on the inhibitor's solubility and stability.
-
-
Dosing and Administration:
-
After the induction of HFpEF, randomize the mice to receive either the vehicle or the HDAC6 inhibitor.
-
Administer TYA-018 at a dose of 15 mg/kg via oral gavage once daily.[6]
-
-
Monitoring and Outcome Assessment:
-
Perform echocardiography at regular intervals to measure cardiac function.
-
At the end of the treatment period, harvest heart tissue for histological analysis (e.g., to assess fibrosis and hypertrophy) and gene expression analysis.
-
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of HDAC6 Action
The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins and the downstream cellular effects of its inhibition.
Caption: HDAC6 deacetylation pathway and points of inhibition.
4.2. Experimental Workflow for In Vivo Testing of HDAC6 Inhibitors
The following diagram outlines a general workflow for the preclinical evaluation of an HDAC6 inhibitor in a mouse model.
Caption: General workflow for preclinical HDAC6 inhibitor studies.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 3. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. Frontiers | Male histone deacetylase 6 (HDAC6) knockout mice have enhanced ventilatory responses to hypoxic challenge [frontiersin.org]
- 6. Lack of Effect from Genetic Deletion of Hdac6 in a humanized mouse model of CMT2D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 8. Frontiers | HDAC-6 inhibition ameliorates the early neuropathology in a mouse model of Krabbe disease [frontiersin.org]
- 9. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for Acetylated Tubulin with Hdac6-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 specifically removes the acetyl group from the lysine 40 (K40) residue of α-tubulin.[1][2][3] The acetylation of α-tubulin is associated with microtubule stability and flexibility, and it influences the binding of motor proteins.[4][5]
Inhibitors of HDAC6 have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[6][7] Hdac6-IN-18 is a potent and selective inhibitor of HDAC6. By inhibiting HDAC6 activity, this compound is expected to increase the level of acetylated α-tubulin in cells. This application note provides a detailed protocol for performing a Western blot to detect and quantify the changes in acetylated tubulin levels upon treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of tubulin acetylation and the experimental workflow for the Western blot protocol.
Caption: HDAC6 Signaling Pathway. This diagram illustrates the role of HDAC6 in the deacetylation of α-tubulin and its inhibition by this compound.
Caption: Western Blot Experimental Workflow. This diagram outlines the key steps for detecting acetylated tubulin.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data representing the expected outcome of treating cells with this compound, as analyzed by densitometry of Western blot results.
| Treatment Group | This compound Conc. | Acetylated α-Tubulin (Relative Density) | Total α-Tubulin (Relative Density) | Fold Change in Acetylated Tubulin (Normalized to Total Tubulin) |
| Vehicle Control | 0 µM | 1.00 ± 0.12 | 1.00 ± 0.08 | 1.0 |
| This compound | 0.1 µM | 2.50 ± 0.25 | 0.98 ± 0.07 | 2.55 |
| This compound | 1 µM | 5.80 ± 0.45 | 1.02 ± 0.09 | 5.69 |
| This compound | 10 µM | 8.20 ± 0.60 | 0.99 ± 0.06 | 8.28 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, NIH-3T3, or a cell line relevant to the research area).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Tris-Glycine-SDS Running Buffer (10X).
-
Tris-Glycine Transfer Buffer (10X).
-
Methanol.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40) antibody.[8]
-
Mouse anti-α-Tubulin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Deionized Water.
Protocol
1. Cell Culture and Treatment with this compound
- Seed cells in appropriate culture dishes and grow to 70-80% confluency.
- Prepare working concentrations of this compound in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
- Aspirate the old medium and treat the cells with the prepared media containing different concentrations of this compound or vehicle.
- Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis
- After treatment, place the culture dishes on ice.
- Aspirate the medium and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each dish.
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to new, pre-chilled tubes.
3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.
4. SDS-PAGE
- Prepare protein samples for loading by adding 4X Laemmli sample buffer to the normalized lysates (to a final concentration of 1X).
- Boil the samples at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer (Western Blot)
- Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. For PVDF membranes, pre-activate with methanol for 30 seconds.
- Assemble the transfer stack and transfer the proteins from the gel to the membrane. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C for wet transfer).
6. Blocking
- After transfer, wash the membrane briefly with TBST.
- Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
- Dilute the primary antibodies (anti-acetylated-α-Tubulin and anti-α-Tubulin) in blocking buffer at the recommended dilutions. It is often possible to incubate both primary antibodies simultaneously.
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
- Wash the membrane three times with TBST for 5-10 minutes each.
- Dilute the appropriate HRP-conjugated secondary antibodies in blocking buffer.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
9. Detection
- Wash the membrane three times with TBST for 10 minutes each.
- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the acetylated tubulin band to the intensity of the corresponding total α-tubulin band (loading control) for each sample.
- Calculate the fold change in acetylated tubulin levels relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal for acetylated tubulin | Insufficient this compound treatment time or concentration. | Optimize treatment conditions (time course and dose-response). |
| Inactive primary antibody. | Use a fresh or validated antibody. Ensure proper storage. | |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing. | Increase the number and duration of washes. | |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Uneven loading (variable α-tubulin bands) | Inaccurate protein quantification. | Repeat the protein assay carefully. |
| Pipetting errors during sample loading. | Ensure accurate and consistent loading volumes. |
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for HDAC6 Inhibition in Alzheimer's Disease Research Models
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Use of selective HDAC6 inhibitors in Alzheimer's disease research models.
Disclaimer: The specific compound "Hdac6-IN-18" was not identifiable in the public scientific literature at the time of this writing. Therefore, these application notes and protocols are based on the well-characterized and widely used selective HDAC6 inhibitor, Tubastatin A , as a representative example. The principles and methodologies described herein are generally applicable to other selective HDAC6 inhibitors, but specific parameters such as optimal concentrations and dosing may need to be determined empirically.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes relevant to the pathogenesis of Alzheimer's disease (AD).[1][2][3] Unlike other HDACs that primarily target nuclear histones, HDAC6's main substrates include α-tubulin and the chaperone protein Hsp90.[1][4] Dysregulation of HDAC6 activity has been implicated in both amyloid-beta (Aβ) and tau pathologies, the two major hallmarks of AD.[5] Increased HDAC6 levels have been observed in the brains of AD patients.[5]
Inhibition of HDAC6 has emerged as a promising therapeutic strategy for AD. Selective HDAC6 inhibitors have been shown to:
-
Enhance microtubule stability and axonal transport: By increasing the acetylation of α-tubulin, HDAC6 inhibitors can restore impaired axonal transport, a critical process disrupted in AD.[4][5]
-
Promote the clearance of misfolded proteins: HDAC6 is involved in the aggresome pathway for clearing protein aggregates. Its inhibition can facilitate the clearance of both Aβ and hyperphosphorylated tau.[5]
-
Reduce tau hyperphosphorylation: Some studies suggest that HDAC6 inhibition can lead to a reduction in total and phosphorylated tau levels.[4][5]
-
Ameliorate cognitive deficits: In various AD mouse models, treatment with selective HDAC6 inhibitors has been shown to rescue learning and memory impairments.[4][6][7][8]
These application notes provide a summary of the quantitative data for representative HDAC6 inhibitors, detailed protocols for their use in common AD research models, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Data for Selective HDAC6 Inhibitors
The following tables summarize key quantitative data for Tubastatin A and other relevant selective HDAC6 inhibitors used in Alzheimer's disease research.
| Inhibitor | Target | IC50 (nM) | Selectivity | Alzheimer's Model(s) Used | Reference(s) |
| Tubastatin A | HDAC6 | 15 | >1000-fold vs. Class I HDACs | rTg4510 tau transgenic mice, APP/PS1 mice, primary neurons | [4] |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | High selectivity over other HDACs | AD mouse models | [5] |
| T-518 | HDAC6 | 4.6 | High selectivity over other HDACs | P301S tau transgenic mice | [9] |
| Panobinostat | Pan-HDAC inhibitor (including HDAC6) | Varies by HDAC isoform | Broad | SH-SY5Y neuronal cell line | [10][11] |
Experimental Protocols
In Vitro Protocol: Treatment of Primary Neurons or Neuronal Cell Lines
This protocol describes the general procedure for treating cultured neurons with a selective HDAC6 inhibitor like Tubastatin A to assess its effects on cellular phenotypes relevant to Alzheimer's disease, such as protein phosphorylation, microtubule dynamics, or cell viability.
Materials:
-
Primary neuronal cell culture or a relevant neuronal cell line (e.g., SH-SY5Y)
-
Appropriate cell culture medium and supplements
-
Selective HDAC6 inhibitor (e.g., Tubastatin A)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, antibodies, immunofluorescence reagents)
Procedure:
-
Cell Culture: Plate primary neurons or neuronal cell lines at the desired density and allow them to adhere and differentiate according to standard protocols.
-
Preparation of Inhibitor Stock Solution: Prepare a high-concentration stock solution of the HDAC6 inhibitor (e.g., 10 mM Tubastatin A) in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the inhibitor stock solution.
-
Prepare working solutions of the inhibitor by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. A typical concentration range to test for Tubastatin A is 0.1 - 10 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration group.
-
Carefully remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours), depending on the specific endpoint being measured.
-
-
Downstream Analysis: Following treatment, cells can be processed for various analyses:
-
Western Blotting: Lyse the cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., acetylated α-tubulin, total tau, phosphorylated tau, Aβ).
-
Immunofluorescence: Fix, permeabilize, and stain the cells with antibodies to visualize cellular structures and protein localization (e.g., microtubule network, protein aggregates).
-
Cell Viability Assays: Use assays such as MTT or LDH to assess the effect of the inhibitor on cell survival.
-
In Vivo Protocol: Administration of a Selective HDAC6 Inhibitor to an Alzheimer's Disease Mouse Model
This protocol provides a general guideline for the systemic administration of a selective HDAC6 inhibitor like Tubastatin A to a transgenic mouse model of Alzheimer's disease (e.g., rTg4510 or APP/PS1) to evaluate its impact on cognitive function and neuropathology.
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., rTg4510) and wild-type littermate controls.
-
Selective HDAC6 inhibitor (e.g., Tubastatin A).
-
Vehicle for injection (e.g., 0.9% saline).
-
Injection supplies (syringes, needles).
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze).
-
Materials for tissue collection and processing (e.g., perfusion solutions, cryoprotectants, histology reagents).
Procedure:
-
Animal Husbandry and Grouping:
-
House mice in a controlled environment with ad libitum access to food and water.
-
Randomly assign mice to treatment and control groups (e.g., transgenic + inhibitor, transgenic + vehicle, wild-type + inhibitor, wild-type + vehicle).
-
-
Inhibitor Preparation and Administration:
-
Prepare the inhibitor solution for injection. For example, Tubastatin A can be dissolved in 0.9% saline to a final concentration for a dose of 25 mg/kg body weight.[4]
-
Administer the inhibitor or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) at a regular frequency (e.g., daily) for the specified duration (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
After the treatment period, subject the mice to a battery of behavioral tests to assess cognitive function. Common tests for learning and memory in AD mouse models include the Morris water maze, Y-maze, and novel object recognition test.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis.
-
Alternatively, dissect and snap-freeze brain regions for biochemical analysis.
-
Histology: Process the fixed brain tissue for immunohistochemistry or immunofluorescence to analyze neuropathological hallmarks such as Aβ plaques and neurofibrillary tangles, as well as markers of microtubule stability (acetylated α-tubulin).
-
Biochemistry: Homogenize the frozen brain tissue to extract proteins for Western blotting or ELISA to quantify levels of Aβ, tau, and other relevant proteins.
-
Mandatory Visualizations
References
- 1. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. [diagenode.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A novel orally active HDAC6 inhibitor T-518 shows a therapeutic potential for Alzheimer’s disease and tauopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated in-silico and in-vitro assessments of HDAC6 inhibitor efficacy in mitigating amyloid beta pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matilda.science [matilda.science]
Application Notes and Protocols for Utilizing Selective HDAC6 Inhibitors in Glioblastoma Cell Line Studies
Disclaimer: The following application notes and protocols are based on published research on various selective Histone Deacetylase 6 (HDAC6) inhibitors in the context of glioblastoma (GBM) cell line studies. As of the latest search, specific data for a compound designated "Hdac6-IN-18" in glioblastoma research is not available in the public domain. Therefore, this document utilizes data from functionally similar selective HDAC6 inhibitors, such as ACY-1215, MPT0B291, and CAY10603, to provide a representative guide for researchers. It is recommended to perform a preliminary dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis.[1][2][3] The high rates of tumor recurrence and resistance to conventional therapies, such as temozolomide (TMZ), necessitate the exploration of novel therapeutic strategies.[1][2] Histone deacetylases (HDACs) have emerged as promising therapeutic targets in oncology.[4][5] Specifically, HDAC6, a predominantly cytoplasmic enzyme, is overexpressed in glioblastoma and is implicated in tumor progression, cell proliferation, and resistance to therapy.[2][6][7][8][9]
Selective inhibition of HDAC6 presents a targeted therapeutic approach with potentially fewer off-target effects compared to pan-HDAC inhibitors.[10] These inhibitors have been shown to induce cell cycle arrest, promote apoptosis, and sensitize glioblastoma cells to chemotherapy.[6][10][11] The primary mechanism involves the hyperacetylation of non-histone proteins, with α-tubulin being a major substrate of HDAC6.[8] This can disrupt key cellular processes such as cell migration and division. Furthermore, HDAC6 inhibition has been linked to the regulation of critical signaling pathways involved in cancer, including those mediated by p53, Sp1, and EGFR.[6][11][12]
These application notes provide an overview of the anticipated effects of selective HDAC6 inhibitors on glioblastoma cell lines and detailed protocols for key in vitro experiments.
Data Presentation: Efficacy of Selective HDAC6 Inhibitors in Glioblastoma Cell Lines
The following tables summarize quantitative data from studies on various selective HDAC6 inhibitors in different glioblastoma cell lines. This data can serve as a reference for expected outcomes when using a novel selective HDAC6 inhibitor.
Table 1: Cell Viability (IC50) of Selective HDAC6 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 | Treatment Duration (h) | Reference |
| ACY-1215 | Patient-derived GBM cells | ~500 nM | Not Specified | [10] |
| CAY10603 | GBM cells and spheroids | 1-3 µM | 48 | [13] |
| MPT0B291 | U-87 MG, C6 | Not Specified (Significant cell death) | Not Specified | [12] |
Table 2: Effects of Selective HDAC6 Inhibitors on Cell Cycle and Apoptosis in Glioblastoma Cell Lines
| Inhibitor | Cell Line | Effect on Cell Cycle | Apoptotic Effect | Reference |
| ACY-1215 | Patient-derived GBM cells | Increased G2/M phase | Increased apoptotic cell death | [10] |
| MPT0B291 | U-87 MG, C6 | G1 phase arrest | Increased apoptosis | [12] |
| Azaindolyl sulfonamide | Temozolomide-resistant cells | G2/M arrest and senescence | Not specified | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a selective HDAC6 inhibitor on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, A172, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Selective HDAC6 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the selective HDAC6 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Protein Expression and Acetylation
This protocol is to assess the effect of the HDAC6 inhibitor on the acetylation of its target (α-tubulin) and the expression of key signaling proteins.
Materials:
-
Glioblastoma cells
-
Selective HDAC6 inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6, anti-p53, anti-acetyl-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the selective HDAC6 inhibitor at various concentrations for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the HDAC6 inhibitor.
Materials:
-
Glioblastoma cells
-
Selective HDAC6 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the HDAC6 inhibitor as desired.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis/necrosis).
Protocol 4: Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol determines the effect of the HDAC6 inhibitor on cell cycle progression.
Materials:
-
Glioblastoma cells
-
Selective HDAC6 inhibitor
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the HDAC6 inhibitor as described previously.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways affected by selective HDAC6 inhibition in glioblastoma cells.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: General workflow for Western Blot analysis.
References
- 1. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? [mdpi.com]
- 3. Grand rounds at the National Institutes of Health: HDAC inhibitors as radiation modifiers, from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing HDAC-Targeting Radiopharmaceuticals for Glioblastoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silencing of Histone Deacetylase 6 Decreases Cellular Malignancy and Contributes to Primary Cilium Restoration, Epithelial-to-Mesenchymal Transition Reversion, and Autophagy Inhibition in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iomcworld.org [iomcworld.org]
- 11. Increased activation of HDAC1/2/6 and Sp1 underlies therapeutic resistance and tumor growth in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor MPT0B291 suppresses Glioma Growth in vitro and in vivo partially through acetylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Hdac6-IN-18: A Tool for Investigating Mitochondrial Trafficking in Neurological and Oncological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics. A key function of HDAC6 is the deacetylation of α-tubulin, a major component of microtubules, which are essential tracks for intracellular transport. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, often linked to impaired mitochondrial trafficking.
Mitochondrial trafficking, the movement of mitochondria along microtubules, is vital for maintaining cellular energy homeostasis, particularly in elongated cells like neurons. Defective mitochondrial transport can lead to energy deficits and cellular dysfunction. HDAC6 negatively regulates this process by deacetylating α-tubulin, which can reduce the binding affinity of motor proteins like kinesin and dynein to microtubules.
Hdac6-IN-18 is a potent, selective, and irreversible inhibitor of HDAC6. Its specificity makes it a valuable chemical probe for elucidating the precise role of HDAC6 in cellular processes, including the intricate mechanisms governing mitochondrial transport. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study mitochondrial trafficking.
This compound: Properties and Mechanism of Action
This compound, also identified as Compound 4 in some literature, is recognized as the first irreversible HDAC6 isoform-selective inhibitor.[1] This irreversible binding offers a distinct advantage for studies requiring sustained and complete inhibition of HDAC6 activity.
Signaling Pathway of HDAC6 in Mitochondrial Trafficking
HDAC6 deacetylates α-tubulin, leading to a less stable microtubule network and reduced binding of motor proteins, which in turn impedes mitochondrial transport. Inhibition of HDAC6 by this compound prevents this deacetylation, resulting in hyperacetylated α-tubulin, a more stable microtubule network, and enhanced binding of motor proteins, thereby promoting mitochondrial trafficking.
Quantitative Data for this compound
The following table summarizes the known inhibitory concentrations of this compound in various cell lines. While these values are from anti-multiple myeloma activity studies, they provide a crucial starting point for determining the effective concentration for mitochondrial trafficking experiments in other cell types.[1][2]
| Parameter | Cell Line | Value (µM) |
| IC₅₀ | RPMI8226 | 0.17 |
| IC₅₀ | U266 | 0.7 |
| IC₅₀ | MM.1S | 0.42 |
Experimental Protocols
The following protocols are adapted from established methods for studying mitochondrial trafficking using selective HDAC6 inhibitors. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Experimental Workflow Overview
Protocol 1: In Vitro Assessment of Mitochondrial Trafficking in Neuronal Cells
This protocol describes the use of this compound to investigate its effects on mitochondrial transport in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Mitochondrial fluorescent reporter (e.g., Mito-dsRed plasmid or MitoTracker™ dye)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Control vehicle (DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ/Fiji with Kymograph plugins)
-
Reagents for Western blotting (lysis buffer, antibodies against acetylated α-tubulin, total α-tubulin, and a loading control)
Procedure:
-
Cell Culture and Labeling of Mitochondria:
-
Culture neuronal cells according to standard protocols.
-
To visualize mitochondria, either transfect the cells with a plasmid encoding a fluorescent mitochondrial protein (e.g., Mito-dsRed) 24-48 hours before imaging or stain the cells with a mitochondrial dye like MitoTracker™ Red CMXRos (e.g., at 100 nM for 30 minutes) prior to imaging.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound in pre-warmed cell culture medium. Based on the available IC₅₀ data, a starting concentration range of 0.1 µM to 5 µM is recommended.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and potentially a positive control (e.g., a well-characterized HDAC6 inhibitor like Tubastatin A).
-
Replace the cell culture medium with the medium containing this compound or controls. The incubation time can vary, but a 4 to 24-hour treatment is a common starting point to observe effects on tubulin acetylation and mitochondrial transport.
-
-
Live-Cell Imaging:
-
Transfer the culture plate or dish to a live-cell imaging microscope equipped with an environmental chamber.
-
Acquire time-lapse images of the fluorescently labeled mitochondria within the neurites. A typical imaging paradigm would be to capture an image every 2-5 seconds for a total duration of 5-10 minutes.
-
-
Image Analysis:
-
Generate kymographs from the time-lapse image series of individual neurites using appropriate software. Kymographs are graphical representations of spatial position over time, which allow for the visualization and quantification of mitochondrial movement.
-
From the kymographs, quantify the following parameters:
-
Velocity: The speed of individual mitochondrial movements (anterograde and retrograde).
-
Motile vs. Stationary Mitochondria: The percentage of mitochondria that are moving versus those that remain stationary.
-
Flux: The number of mitochondria passing a certain point in the neurite per unit of time.
-
-
-
Biochemical Validation:
-
To confirm the on-target effect of this compound, perform Western blot analysis on cell lysates from parallel treated cultures.
-
Probe the blots with antibodies against acetylated α-tubulin and total α-tubulin. A significant increase in the ratio of acetylated to total α-tubulin in this compound-treated cells will confirm HDAC6 inhibition.
-
Protocol 2: Mitochondrial Trafficking in Cancer Cell Lines
This protocol can be adapted for studying the role of HDAC6-mediated mitochondrial trafficking in cancer cell migration and invasion.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MDA-MB-231)
-
Materials as listed in Protocol 1.
Procedure:
-
Cell Culture and Mitochondrial Labeling:
-
Culture the cancer cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Label mitochondria as described in Protocol 1.
-
-
Treatment and Imaging:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) and controls for a suitable duration (e.g., 6-24 hours).
-
Perform live-cell imaging to capture mitochondrial movement within the cytoplasm.
-
-
Analysis:
-
Analyze mitochondrial dynamics, including velocity and displacement, using tracking software.
-
Correlate changes in mitochondrial trafficking with cellular phenotypes such as cell migration in a wound-healing assay or invasion in a transwell assay.
-
-
Validation:
-
Confirm HDAC6 inhibition by Western blotting for acetylated α-tubulin.
-
Conclusion
This compound is a valuable and specific tool for dissecting the role of HDAC6 in mitochondrial trafficking. Its irreversible mode of action provides a sustained inhibitory effect, which can be advantageous for long-term studies. The protocols provided herein offer a framework for researchers to design and execute experiments aimed at understanding the intricate relationship between HDAC6 activity, microtubule dynamics, and mitochondrial transport in both physiological and pathological contexts. As with any experimental system, optimization of inhibitor concentration and treatment duration is crucial for obtaining robust and reproducible results.
References
Measuring the In Vitro Efficacy of Hdac6-IN-18: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] Its substrates include α-tubulin, HSP90, and cortactin, making it a key regulator of cell motility, protein quality control, and stress responses.[2][3] Unlike other HDACs that are mainly located in the nucleus, HDAC6's cytoplasmic localization and its role in tumorigenesis and neurodegenerative diseases have made it an attractive therapeutic target.[4][5] The development of selective HDAC6 inhibitors is a promising strategy to maximize therapeutic effects while minimizing the side effects associated with pan-HDAC inhibitors.[4][6]
This document provides detailed application notes and protocols for assessing the in vitro efficacy of Hdac6-IN-18 , a representative potent and selective HDAC6 inhibitor. The methodologies described herein are based on established assays for characterizing similar compounds and are designed to guide researchers in determining enzymatic inhibition, cellular target engagement, and functional cellular outcomes.
Mechanism of Action: HDAC6 Inhibition
HDAC6 inhibitors typically feature a zinc-binding group that chelates the zinc ion in the catalytic pocket of the enzyme, blocking substrate access and inhibiting its deacetylase activity.[7] This leads to the hyperacetylation of its cytoplasmic substrates. The most well-characterized downstream effect is the increased acetylation of α-tubulin, which affects microtubule stability and dynamics.[3] Another critical substrate is the chaperone protein Hsp90; its hyperacetylation upon HDAC6 inhibition can disrupt its function, leading to the degradation of client proteins, many of which are relevant to cancer.[6][8]
Below is a diagram illustrating the primary signaling pathway affected by HDAC6 inhibition.
Data Presentation: Comparative Inhibitor Potency
The efficacy of a new inhibitor is best understood in the context of established compounds. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for several known selective HDAC6 inhibitors against HDAC6 and, where available, the Class I enzyme HDAC1 to indicate selectivity.
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity Index (HDAC1/HDAC6) |
| This compound (Hypothetical) | 5-20 | >1000 | >50-200 |
| Tubastatin A | 15.11 | 1770 | ~117 |
| Cmpd. 18 (from discovery study) | 5.41 | 634.3 | ~117 |
| HPOB | ~20 | >1000 | >50 |
| Tubacin | 2.5 (µM) | >20 (µM) | >8 |
*Note: IC₅₀ values can vary between different assay conditions. Data is compiled from multiple sources for comparative purposes.[9][10] The values for Tubacin are in micromolar (µM) as reported in one study.[11]
Experimental Protocols
To comprehensively evaluate the in vitro efficacy of this compound, two primary assays are recommended: a direct enzymatic assay to determine the IC₅₀ value and a cell-based assay to confirm target engagement and downstream effects.
Experimental Workflow Overview
Protocol 1: Fluorometric HDAC6 Enzymatic Activity Assay
This protocol is designed to determine the IC₅₀ of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human HDAC6.
Materials:
-
Recombinant Human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~350-380 nm, Emission ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in HDAC Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Enzyme Reaction Setup:
-
To each well of a 96-well plate, add 30 µL of HDAC Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (for vehicle control).
-
Add 5 µL of diluted recombinant HDAC6 enzyme (e.g., to a final concentration of 7 ng/µL).[9]
-
Include a "no enzyme" control well with 5 µL of assay buffer instead of the enzyme.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop and Develop: Add 50 µL of developer solution to each well. This stops the deacetylation reaction and allows the developer to cleave the deacetylated substrate, releasing the fluorophore.
-
Develop Fluorescence: Incubate the plate at 37°C for an additional 15-20 minutes.
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot for α-Tubulin Acetylation
This protocol assesses the ability of this compound to inhibit HDAC6 within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa, or a relevant line for the intended therapeutic area)
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (clarified lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000 and anti-α-tubulin at 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated-α-tubulin band to the corresponding total α-tubulin band for each sample.
-
Plot the fold-change in normalized acetylated-α-tubulin levels relative to the vehicle control. This will demonstrate the dose-dependent effect of this compound on its target in cells.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By determining its enzymatic inhibitory potency and confirming its ability to induce hyperacetylation of its key substrate, α-tubulin, in a cellular context, researchers can confidently assess its efficacy and selectivity. These foundational assays are critical steps in the preclinical development of novel HDAC6 inhibitors for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of a Selective HDAC6 Inhibitor in Animal Studies
Disclaimer: No specific public data was found for a compound designated "Hdac6-IN-18". The following application notes and protocols are based on the well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitor, ACY-1215 (Ricolinostat) , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presented are synthesized from publicly available research on selective HDAC6 inhibitors and should be adapted and validated for specific experimental contexts.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1][2][3][4] Its main targets include α-tubulin and the heat shock protein 90 (Hsp90).[1][3][5][6] By modulating the acetylation status of these proteins, HDAC6 is involved in regulating cell motility, protein quality control, and stress responses.[2][3] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][5][7]
ACY-1215 (Ricolinostat) is a potent and selective inhibitor of HDAC6.[5] Its administration in animal models has been shown to increase the acetylation of α-tubulin, a key pharmacodynamic marker of HDAC6 inhibition, and to exert therapeutic effects in various disease models. These application notes provide a comprehensive overview of the in vivo administration of ACY-1215, including its mechanism of action, formulation, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
HDAC6's primary mechanism of action involves the removal of acetyl groups from lysine residues on its substrate proteins. Inhibition of HDAC6 by compounds like ACY-1215 leads to the hyperacetylation of these substrates, which in turn modulates downstream cellular pathways.
Key signaling pathways affected by HDAC6 inhibition include:
-
Cytoskeletal Dynamics: HDAC6 deacetylates α-tubulin, a major component of microtubules. Inhibition of HDAC6 leads to tubulin hyperacetylation, which affects microtubule stability and dynamics, thereby impacting cell motility and intracellular transport.[2][6]
-
Protein Quality Control: HDAC6 plays a critical role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins.[1][3] It does so by binding to ubiquitinated proteins and facilitating their transport along microtubules to the aggresome for degradation. HDAC6 also deacetylates Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell signaling and survival.[5][8] Inhibition of HDAC6 can disrupt these processes, leading to the degradation of oncogenic client proteins.
-
Inflammatory Response: HDAC6 has been shown to regulate inflammatory signaling pathways, in part through its interaction with the NF-κB pathway.[1] Inhibition of HDAC6 can suppress the production of pro-inflammatory cytokines.
Caption: HDAC6 Signaling Pathway and Point of Inhibition by ACY-1215.
Quantitative Data from Animal Studies
The efficacy of selective HDAC6 inhibitors is often evaluated in preclinical animal models. The following tables summarize representative quantitative data from studies using ACY-1215 or similar selective HDAC6 inhibitors.
Table 1: In Vivo Efficacy of Selective HDAC6 Inhibitors in Cancer Models
| Animal Model | Cancer Type | Treatment | Dosing Regimen | Outcome | Reference |
| Xenograft Mice | Multiple Myeloma | ACY-1215 | 50 mg/kg, daily, oral | Significant tumor growth inhibition | [5] |
| Xenograft Mice | Mantle Cell Lymphoma | QTX125 | 25 mg/kg, 3 times/week, i.p. | 70% reduction in tumor volume | [6] |
| Syngeneic Mice | Melanoma | Analog 14 | 50 mg/kg, daily, i.p. | 56% tumor growth inhibition | [9] |
Table 2: Pharmacodynamic Effects of Selective HDAC6 Inhibitors in Mice
| Animal Model | Tissue | Treatment | Time Point | Pharmacodynamic Marker | Fold Change vs. Vehicle | Reference |
| C57BL/6 Mice | Brain | ACY-1215 | 4 hours post-dose | Acetylated α-tubulin | ~3-fold increase | [5] |
| Nude Mice | Tumor Xenograft | ACY-1215 | 24 hours post-dose | Acetylated α-tubulin | Significant increase | [5] |
| C57BL/6 Mice | Spleen | HPB | 5 hours post-dose | Acetylated α-tubulin | Marked increase | [10] |
Experimental Protocols
Formulation of ACY-1215 for In Vivo Administration
Objective: To prepare a stable and injectable formulation of ACY-1215 for intraperitoneal (i.p.) or oral (p.o.) administration in mice.
Materials:
-
ACY-1215 (Ricolinostat) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Weigh the required amount of ACY-1215 powder in a sterile microcentrifuge tube.
-
Dissolve the ACY-1215 in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or gentle warming.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for HDAC inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline/PBS.
-
For a 1 mL final volume of vehicle:
-
Add 50 µL of DMSO to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile saline or PBS and mix well.
-
-
-
Final Dosing Solution Preparation:
-
Calculate the required volume of the ACY-1215 stock solution to achieve the desired final concentration in the dosing vehicle. For example, to prepare a 5 mg/mL dosing solution, add 100 µL of a 50 mg/mL stock solution to 900 µL of the prepared vehicle.
-
The final dosing solution should be clear and free of precipitates. If necessary, warm the solution slightly to aid dissolution.
-
Prepare the dosing solution fresh on the day of administration.
-
Administration of ACY-1215 to Mice
Objective: To administer the formulated ACY-1215 to mice via the desired route (intraperitoneal or oral gavage).
Materials:
-
Prepared ACY-1215 dosing solution
-
Appropriate animal model (e.g., tumor-bearing nude mice)
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27G for i.p. injection) or oral gavage needles
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered. The dosing volume is typically 100 µL per 10 g of body weight, but should be optimized for the specific study.
-
Properly restrain the animal for the chosen administration route.
-
-
Intraperitoneal (i.p.) Injection:
-
Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Gently insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the internal organs.
-
Slowly inject the calculated volume of the ACY-1215 solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Oral Gavage (p.o.):
-
Attach a gavage needle to the syringe containing the calculated volume of the ACY-1215 solution.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the solution.
-
Carefully remove the gavage needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Follow the predetermined dosing schedule for the duration of the study.
-
Caption: General Experimental Workflow for In Vivo Studies with ACY-1215.
Concluding Remarks
The selective inhibition of HDAC6 presents a promising therapeutic strategy for a range of diseases. The protocols and data provided herein, using ACY-1215 as a representative inhibitor, offer a foundational guide for researchers embarking on in vivo studies with this class of compounds. It is imperative to note that specific parameters such as animal models, dosing regimens, and analytical methods should be tailored to the scientific questions being addressed. Careful planning and execution of these preclinical studies are essential for the successful translation of selective HDAC6 inhibitors into clinical applications.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. alliedacademies.org [alliedacademies.org]
- 6. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-18 in Protein Aggregation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The accumulation of misfolded protein aggregates disrupts cellular homeostasis and leads to cytotoxicity. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, plays a critical role in the cellular management of these protein aggregates.[1][2] Hdac6-IN-18 is a first-in-class, irreversible, and selective inhibitor of HDAC6, offering a powerful tool to investigate the role of HDAC6 in protein aggregation and as a potential therapeutic agent.[3][4]
HDAC6 facilitates the clearance of protein aggregates through the aggresome-autophagy pathway.[5][6][7][8] It achieves this by binding to ubiquitinated misfolded proteins via its zinc finger ubiquitin-binding domain and transporting them along microtubules to form an aggresome, a perinuclear inclusion body.[1][9] Subsequently, these aggresomes are cleared by autophagy.[10] HDAC6's deacetylase activity, particularly towards α-tubulin, is crucial for microtubule-dependent transport.[11][12][13]
This compound, as an irreversible inhibitor, provides a sustained and specific blockade of HDAC6 activity, allowing for a detailed examination of its downstream effects on protein aggregation dynamics. These application notes provide detailed protocols for utilizing this compound to study protein aggregation in cellular models.
This compound: A Selective and Irreversible HDAC6 Inhibitor
This compound is a potent and selective inhibitor of HDAC6 with demonstrated activity in various cell lines. Its irreversible binding mechanism ensures a prolonged duration of action, making it an ideal tool for studying the long-term consequences of HDAC6 inhibition.
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (μM) |
| RPMI8226 | 0.17 |
| U266 | 0.7 |
| MM.1S | 0.42 |
Data sourced from MedchemExpress.[14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving HDAC6 in protein aggregate clearance and a general workflow for investigating the effects of this compound.
Caption: HDAC6-mediated protein aggregate clearance pathway and the inhibitory action of this compound.
References
- 1. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Irreversible HDAC6 Isoform Selective Inhibitor with Potent Anti-Multiple Myeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Discovery of the First Irreversible HDAC6 Isoform Selective Inhibitor with Potent Anti-Multiple Myeloma Activity. [scholars.duke.edu]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Scholars@Duke publication: The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress. [scholars.duke.edu]
- 10. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]
Hdac6-IN-18: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in cellular processes beyond histone modification, including cell migration, protein degradation, and immune responses. Its involvement in the regulation of inflammatory pathways has made it a promising therapeutic target for a variety of diseases, including those characterized by neuroinflammation. Hdac6-IN-18 is a potent and selective inhibitor of HDAC6, designed for researchers investigating the therapeutic potential of HDAC6 inhibition in neuroinflammatory and neurodegenerative disorders.
These application notes provide a summary of the key findings from pre-clinical studies of selective HDAC6 inhibitors in models of neuroinflammation, along with detailed protocols for replicating these key experiments. While specific data for this compound is emerging, the information presented here is based on studies of other well-characterized HDAC6 inhibitors such as PB131, ACY-1215, and Tubastatin A, and is intended to serve as a guide for investigating the effects of this compound.
Data Presentation
Table 1: In Vitro Effects of HDAC6 Inhibition on Pro-inflammatory Markers
| Model System | HDAC6 Inhibitor | Concentration | Measured Marker | Result | Reference |
| LPS-stimulated BV2 microglia | PB131 | 100 nM | Nitric Oxide (NO) | Significant reduction | [1] |
| LPS-stimulated BV2 microglia | PB131 | 100 nM | TNF-α | Significant reduction | [1] |
| LPS-stimulated BV2 microglia | PB131 | 100 nM | IL-6 | Significant reduction | [1] |
| LPS-stimulated RAW 264.7 macrophages | Generic HDAC6 inhibitor | Not specified | TNF-α | Significant increase with HDAC6 overexpression, reversed by inhibitor | [2] |
| LPS-stimulated RAW 264.7 macrophages | Generic HDAC6 inhibitor | Not specified | IL-1β | Significant increase with HDAC6 overexpression, reversed by inhibitor | [2] |
| LPS-stimulated RAW 264.7 macrophages | Generic HDAC6 inhibitor | Not specified | IL-6 | Significant increase with HDAC6 overexpression, reversed by inhibitor | [2] |
Table 2: In Vivo Effects of HDAC6 Inhibition on Neuroinflammation and Related Outcomes
| Animal Model | HDAC6 Inhibitor | Dosage | Outcome Measure | Result | Reference |
| Ischemic Stroke (MCAO) | PB131 | Not specified | Infarct size | Significant reduction | [3] |
| Ischemic Stroke (MCAO) | PB131 | Not specified | Neuroinflammation ([18F]FEPPA PET) | Significant suppression | [3] |
| Chronic Constriction Injury (CCI) | ACY-1215 | 25 mg/kg | Mechanical allodynia | Significant recovery | [4] |
| Chronic Constriction Injury (CCI) | ACY-1215 | 25 mg/kg | TNF-α levels (spinal cord) | Significant reduction | [4] |
| Chronic Constriction Injury (CCI) | ACY-1215 | 25 mg/kg | IL-6 levels (spinal cord) | Significant reduction | [4] |
| LPS-induced neuroinflammation | Tubastatin A | Not specified | TNF-α levels (cortex & hippocampus) | Significant reduction | [5] |
| LPS-induced neuroinflammation | Tubastatin A | Not specified | IL-6 levels (cortex & hippocampus) | Significant reduction | [5] |
Signaling Pathways
The anti-neuroinflammatory effects of HDAC6 inhibitors are mediated through the modulation of key signaling pathways. Below are diagrams illustrating these mechanisms.
Caption: Inhibition of HDAC6 by this compound can suppress the NF-κB signaling pathway, leading to reduced activation of the NLRP3 inflammasome and subsequent decrease in the release of pro-inflammatory cytokines IL-1β and IL-18.[4][6]
Caption: this compound-mediated inhibition of HDAC6 can reduce the generation of reactive oxygen species (ROS) by downregulating NADPH oxidase. This leads to the suppression of the MAPK and subsequent NF-κB/AP-1 signaling pathways, resulting in decreased expression of pro-inflammatory genes.[2]
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects in Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
This compound
-
Griess Reagent System (for Nitric Oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a non-stimulated control group.
-
-
Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess Reagent System to measure the concentration of nitrite, a stable metabolite of NO, in the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control group and perform statistical analysis (e.g., one-way ANOVA with post-hoc tests).
Protocol 2: In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Neuroinflammation
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation and improving outcomes in an LPS-induced mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LPS (from E. coli O111:B4)
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-6
-
BCA protein assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping and Treatment:
-
Divide the mice into groups: Sham (saline injection), LPS + Vehicle, and LPS + this compound (at desired doses).
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.
-
-
Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.
-
Perfuse the animals with cold PBS.
-
Dissect the brain and isolate the hippocampus and cortex.
-
-
Tissue Processing:
-
Homogenize the brain tissues in ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenates at 12,000 x g for 20 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification: Determine the total protein concentration in the supernatants using a BCA protein assay.
-
Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α and IL-6 in the brain tissue homogenates using specific ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine levels to the total protein concentration for each sample.
-
-
Data Analysis: Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the cytokine levels between the different treatment groups.
Disclaimer: this compound is for research use only and not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Imaging Reveals Antineuroinflammatory Effects of HDAC6 Inhibition in Stroke Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinal HDAC6 mediates nociceptive behaviors induced by chronic constriction injury via neuronal activation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of HDAC6 Inhibitors in Peripheral Neuropathy Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral neuropathy is a debilitating condition characterized by damage to the peripheral nerves, leading to symptoms such as pain, numbness, and tingling. A significant cause of peripheral neuropathy is chemotherapy, affecting a large percentage of cancer patients and often limiting the effectiveness of their treatment. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target for peripheral neuropathies.[1][2][3] Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, including α-tubulin, a critical component of microtubules involved in axonal transport.[1][3]
Dysregulation of HDAC6 activity is linked to impaired mitochondrial transport and function, a key pathological feature in peripheral neuropathy.[1][3] Inhibition of HDAC6 has been shown to increase α-tubulin acetylation, thereby restoring mitochondrial transport and alleviating the symptoms of peripheral neuropathy in various animal models.[1][3][4] This document provides a summary of the quantitative effects of selective HDAC6 inhibitors in preclinical models and detailed protocols for key experimental procedures.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of studies investigating the efficacy of selective HDAC6 inhibitors in various rodent models of chemotherapy-induced peripheral neuropathy.
Table 1: Effect of HDAC6 Inhibitors on Mechanical Allodynia in CIPN Models
| Model | Species | Chemotherapeutic Agent | HDAC6 Inhibitor | Dose & Route | Treatment Regimen | Outcome on Mechanical Allodynia (Paw Withdrawal Threshold) | Reference |
| CIPN | Mouse | Cisplatin (2.3 mg/kg, i.p.) | ACY-1083 | 10 mg/kg, p.o. | Daily for 11 days, starting after neuropathy establishment | Complete reversal of hypersensitivity | [3] |
| CIPN | Rat | Cisplatin | CKD-011 | 5, 10, 20 mg/kg, p.o. | Daily for 15 days | Significant improvement at all doses | [4][5] |
| CIPN | Rat | Bortezomib | CKD-011 | 10, 20, 40 mg/kg, p.o. | Daily for 10 or 15 days | Significant improvement, with 40 mg/kg showing the strongest effect | [4][5] |
| CIPN | Rat | Oxaliplatin | CKD-011 | 5, 10, 20 mg/kg, p.o. | Daily for 15 days | Significant improvement at all doses | [4][5] |
| CIPN | Rat | Paclitaxel | CKD-011 | 5, 10 mg/kg, p.o. | Daily for 15 days | Significant improvement, comparable to gabapentin | [4][5] |
Table 2: Effect of HDAC6 Inhibitors on Nerve Fiber Integrity and Mitochondrial Function
| Model | Species | Chemotherapeutic Agent | HDAC6 Inhibitor | Outcome Measure | Result | Reference |
| CIPN | Mouse | Cisplatin | ACY-1083 | Intraepidermal Nerve Fiber Density (IENFD) | Restored the loss of IENFD | [3] |
| CIPN | Mouse | Cisplatin | ACY-1083 | Tibial Nerve Mitochondrial Bioenergetics | Restored the cisplatin-induced reduction | [3] |
| CIPN | Mouse | Cisplatin | ACY-1083 | Tibial Nerve Mitochondrial Content | Restored the cisplatin-induced reduction | [3] |
| CIPN | Rat | Platinum-based drugs | CKD-011 | Sciatic Nerve Axon and Myelin Damage (Electron Microscopy) | Reversed axon and myelin damage | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of HDAC6 inhibitors in peripheral neuropathy and a typical experimental workflow for their evaluation.
Caption: Mechanism of HDAC6 Inhibition in Peripheral Neuropathy.
Caption: Preclinical Evaluation Workflow for HDAC6 Inhibitors.
Caption: Logical Flow of HDAC6 Inhibition's Therapeutic Effects.
Experimental Protocols
Cisplatin-Induced Peripheral Neuropathy (CIPN) in Rodents
Objective: To establish a reproducible model of chemotherapy-induced peripheral neuropathy.
Materials:
-
Cisplatin powder
-
Sterile 0.9% saline
-
8-week-old male C57BL/6J mice or Sprague Dawley rats
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Cisplatin Solution:
-
On the day of injection, dissolve cisplatin powder in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Protect the solution from light.
-
-
Animal Dosing:
-
Mouse Model: Administer cisplatin at a dose of 2.3 mg/kg via i.p. injection daily for 5 consecutive days. This is followed by a 5-day rest period. This cycle can be repeated to achieve a higher cumulative dose.[6][7][8]
-
Rat Model: Administer cisplatin at a dose of 2 mg/kg via i.p. injection twice a week for 4 weeks.
-
A vehicle control group should receive an equivalent volume of 0.9% saline.
-
-
Monitoring:
-
Monitor the body weight of the animals daily during the injection period and weekly thereafter. A slight decrease in body weight is expected.
-
Observe the general health of the animals.
-
Mechanical allodynia typically develops within 2-3 weeks after the start of cisplatin treatment.
-
Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To quantify the mechanical sensitivity of the hind paws as an indicator of neuropathic pain.
Materials:
-
von Frey filaments with varying calibrated bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual animals
Procedure:
-
Acclimatization:
-
Place the animals in individual Plexiglas enclosures on the wire mesh platform.
-
Allow them to acclimate for at least 30-60 minutes before testing.
-
-
Testing:
-
Start with a filament in the mid-range (e.g., 0.4 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is no response, use the next filament with a higher force. If there is a positive response, use the next filament with a lower force.
-
The "up-down" method of Dixon is commonly used to determine the 50% paw withdrawal threshold.
-
-
Data Analysis:
-
The 50% paw withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value based on the pattern of positive/negative responses, and δ is the mean difference between stimuli in log units.
-
Western Blot for Acetylated α-Tubulin
Objective: To measure the levels of acetylated α-tubulin in nerve tissue as a pharmacodynamic marker of HDAC6 inhibition.
Materials:
-
Sciatic nerve or dorsal root ganglia (DRG) tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated α-tubulin (Lys40)
-
Mouse anti-α-tubulin (total tubulin)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the collected nerve tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for acetylated α-tubulin and total α-tubulin, and 1:5000 for β-actin.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band and/or the loading control (β-actin).
-
Intraepidermal Nerve Fiber Density (IENFD) Analysis
Objective: To quantify the density of small nerve fibers in the skin as a measure of peripheral neuropathy.
Materials:
-
3 mm skin punch biopsy tool
-
Zamboni's fixative
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Cryostat
-
Microscope slides
-
Primary antibody: Rabbit anti-Protein Gene Product 9.5 (PGP9.5)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Skin Biopsy and Fixation:
-
Collect a 3 mm punch biopsy from the plantar surface of the hind paw.
-
Immediately fix the tissue in Zamboni's fixative overnight at 4°C.
-
Transfer the tissue to a cryoprotectant solution and incubate until the tissue sinks.
-
-
Sectioning and Staining:
-
Embed the tissue in OCT compound and freeze.
-
Cut 50 µm thick sections using a cryostat and mount them on microscope slides.
-
Permeabilize the sections with a solution containing Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., containing normal goat serum).
-
Incubate the sections with the primary antibody against PGP9.5 overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections and counterstain with DAPI.
-
Mount the coverslips with mounting medium.
-
-
Quantification:
-
Capture images of the sections using a fluorescence microscope.
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction.
-
Measure the length of the epidermis in the section.
-
Calculate the IENFD as the number of fibers per millimeter of epidermal length.
-
Analysis should be performed by an observer blinded to the experimental groups.
-
Conclusion
The inhibition of HDAC6 presents a compelling therapeutic strategy for the treatment of peripheral neuropathy, particularly CIPN. The data from preclinical models consistently demonstrate that selective HDAC6 inhibitors can reverse the key pathological and behavioral deficits associated with this condition. The protocols provided herein offer a framework for researchers to further investigate the potential of HDAC6 inhibitors and to elucidate the underlying mechanisms of their neuroprotective effects.
References
- 1. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 2. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of histone deacetylase 6 inhibitors in alleviating chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of histone deacetylase 6 inhibitors in alleviating chemotherapy-induced peripheral neuropathy [epain.org]
- 6. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac6-IN-18 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hdac6-IN-18 in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase.[1][2] Unlike other HDACs that primarily target histone proteins in the nucleus to regulate gene expression, HDAC6 has a broader range of non-histone substrates in the cytoplasm.[3][4][5][6] Its inhibition by this compound leads to the hyperacetylation of its substrates, most notably α-tubulin and the chaperone protein Hsp90.[5][7][8][9]
The increased acetylation of α-tubulin affects microtubule stability and dynamics, which can impact cellular processes like cell migration and intracellular trafficking.[5][8][10] The hyperacetylation of Hsp90 disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation, such as Bcr-Abl, c-Raf, and AKT.[7][11] HDAC6 is also involved in the clearance of misfolded proteins through the aggresome pathway.[12][13]
Q2: What are the key signaling pathways modulated by this compound?
By inhibiting HDAC6, this compound can influence several critical signaling pathways:
-
Microtubule Dynamics: Through the hyperacetylation of α-tubulin, this compound alters the stability and function of the microtubule network.[5][8]
-
Hsp90 Chaperone Activity: Inhibition of HDAC6 leads to Hsp90 hyperacetylation, affecting the stability of numerous oncogenic client proteins.[7][11][14]
-
AKT Signaling: As a client protein of Hsp90, AKT's stability and signaling can be compromised upon HDAC6 inhibition.[3][7]
-
NF-κB Signaling: HDAC6 can regulate the NF-κB pathway, and its inhibition can suppress the production of inflammatory cytokines.[13][15]
-
TGF-β Signaling: HDAC6 has been shown to regulate the TGF-β pathway, which is involved in fibrosis and cancer.[15]
Signaling Pathway Modulated by this compound
Caption: Signaling pathways affected by HDAC6 inhibition.
Q3: What is a recommended starting concentration for this compound in vitro?
The optimal concentration of this compound is highly dependent on the cell line, the specific assay, and the desired biological endpoint. A good starting point is to perform a dose-response experiment. Based on the IC50 values of analogous selective HDAC6 inhibitors, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.[16][17]
For enzymatic assays using purified HDAC6, lower concentrations in the nanomolar range may be sufficient.[16] It is crucial to determine the IC50 value in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[18] When diluting into your final assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including controls. Visually inspect for any precipitation. |
| Compound Instability: The inhibitor may degrade in the cell culture medium over time. | The stability of this compound in cell culture medium at 37°C should be considered, especially for long-term experiments.[19] Consider replenishing the compound with fresh medium for longer incubation periods. | |
| Incorrect Assay Conditions: The assay buffer pH, temperature, or substrate concentration may not be optimal. | Refer to established protocols for HDAC activity assays.[20][21][22] Ensure the assay conditions are within the optimal range for HDAC6 enzymatic activity. | |
| High cell toxicity or off-target effects | Concentration is too high: Exceeding the optimal concentration can lead to non-specific effects and cytotoxicity. | Perform a dose-response curve to determine the optimal concentration that provides the desired biological effect without significant cell death. |
| Off-target inhibition: While this compound is selective, at very high concentrations, it may inhibit other HDAC isoforms or other cellular targets.[15][23] | Use the lowest effective concentration possible. Consider using a structurally different HDAC6 inhibitor as a control to confirm that the observed phenotype is due to HDAC6 inhibition. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and overall health can affect their response to inhibitors. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate compound concentration: Errors in preparing stock solutions or serial dilutions. | Carefully prepare and validate the concentration of your stock solution. Use calibrated pipettes for all dilutions. |
Quantitative Data: IC50 Values of Selective HDAC6 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective HDAC6 inhibitors against various HDAC isoforms. This data can serve as a reference for designing your experiments with this compound. Note that the specific IC50 of this compound should be determined in your experimental system.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Cmpd. 18 | 5.41 | ~634 | ~117 | [16] |
| Tubastatin A | 15.11 | - | - | [16] |
| Compound 5b | 150 | 1400 (HDAC8) | 9.3 (vs HDAC8) | [24] |
| Compound 5o | 400 | 7200 (HDAC8) | 18 (vs HDAC8) | [24] |
| ACY-1215 | 5 | >1000 | >200 | [25] |
| NQN-1 | ~10,000 | >50,000 | >5 | [26] |
Note: Selectivity is calculated as the ratio of the IC50 for HDAC1 (or another isoform) to the IC50 for HDAC6. A higher number indicates greater selectivity for HDAC6.
Experimental Protocols
Protocol 1: Determination of IC50 using a Fluorometric HDAC Activity Assay
This protocol outlines a general procedure for determining the IC50 of this compound using a commercially available fluorometric HDAC assay kit.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
HDAC inhibitor (this compound)
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as recommended by the assay kit manufacturer.
-
Inhibitor Dilution: Prepare a series of dilutions of this compound in assay buffer. A common starting range is from 1 nM to 100 µM. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO) and a no-enzyme control.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control.
-
Add the HDAC6 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction by adding the developer solution containing trypsin. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[21]
-
Fluorescence Measurement: Incubate at room temperature for 10-20 minutes and then measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
This protocol is to assess the in-cell activity of this compound by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation.
References
- 1. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]
- 2. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Deacetylase 6 Improves Long-term Survival in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 - Wikipedia [en.wikipedia.org]
- 11. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Hdac6-IN-18
Welcome to the technical support center for Hdac6-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this irreversible HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound, also referred to as Compound 4, is the first reported irreversible and isoform-selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is the irreversible inhibition of HDAC6, which has shown potent anti-multiple myeloma activity in preclinical studies.[1][2][3]
Q2: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. Could these be due to off-target effects?
While this compound is designed to be a selective HDAC6 inhibitor, like most small molecules, it may have off-target effects that can contribute to unexpected experimental outcomes. The primary publication on this compound demonstrates its selectivity for HDAC6 over HDAC1. However, comprehensive screening data against a full panel of HDAC isoforms and other protein families is not yet publicly available. Therefore, off-target effects on other HDACs or unrelated proteins cannot be entirely ruled out and should be considered when interpreting results.
Q3: What are the known off-targets for HDAC inhibitors in the same class as this compound?
This compound is a hydroxamate-based inhibitor. A common off-target for hydroxamate-containing HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), an acyl-CoA hydrolase.[4][5] Inhibition of MBLAC2 has been linked to effects on extracellular vesicle biology. It is plausible that this compound could also interact with MBLAC2, which could contribute to certain cellular phenotypes.
Q4: My experimental results are inconsistent with HDAC6 knockdown phenotypes. What could be the reason?
Discrepancies between pharmacological inhibition and genetic knockdown can arise from several factors:
-
Off-target effects: As mentioned, this compound may have off-target activities not present in a clean genetic knockdown.
-
Incomplete inhibition: The concentration or duration of this compound treatment may not be sufficient to achieve complete and sustained inhibition of HDAC6 activity, whereas a stable knockdown or knockout can provide a more profound and continuous loss of function.
-
Irreversible nature: The irreversible binding of this compound to HDAC6 leads to a permanent loss of enzyme function for that specific protein molecule. This differs from the dynamic and potentially compensatory mechanisms that can occur in cells with long-term genetic ablation of HDAC6.
-
Functional domains: this compound targets the catalytic activity of HDAC6. Genetic knockdown, on the other hand, removes the entire protein, including non-catalytic domains that may have independent functions.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Changes
If you observe unexpected effects on cell viability or proliferation that do not align with the known roles of HDAC6, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging with HDAC6 in your specific cell system and experimental conditions. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Assess Off-Target HDAC Inhibition: Perform a western blot analysis to check the acetylation status of substrates for other HDAC classes. For example, an increase in histone H3 acetylation could suggest inhibition of Class I HDACs.
-
Titrate the Compound: Perform a dose-response curve to determine the minimal effective concentration in your assay. Using the lowest concentration that elicits the desired on-target effect can help minimize potential off-target contributions.
Issue 2: Discrepancy in Protein Acetylation Levels
If you are not observing the expected increase in the acetylation of the canonical HDAC6 substrate, α-tubulin, or if you see changes in the acetylation of other proteins, follow these steps:
-
Validate Antibody Specificity: Ensure the antibodies you are using for western blotting are specific and sensitive for the acetylated and total forms of your proteins of interest.
-
Optimize Lysis and Immunoblotting Conditions: Ensure your cell lysis and western blot protocols are optimized for the detection of acetylated proteins.
-
Perform an In Vitro HDAC Assay: To confirm direct inhibition of HDAC6 and assess selectivity, consider performing an in vitro HDAC activity assay using recombinant HDAC isoforms.
Data on this compound Selectivity
The following table summarizes the known inhibitory activity of this compound (Compound 4). Data for a comprehensive panel of HDAC isoforms is not yet available in the public domain.
| Target | IC50 (nM) | Selectivity (over HDAC1) | Reference |
| HDAC6 | 13.2 | - | [1][2][3] |
| HDAC1 | 1080 | ~82-fold | [1][2][3] |
Experimental Protocols
Protocol 1: Assessing HDAC Isoform Selectivity using a Fluorogenic Assay
This protocol provides a general framework for determining the selectivity of this compound against a panel of recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A to stop the reaction and a trypsin-like protease to cleave the deacetylated substrate)
-
This compound and control inhibitors (e.g., a pan-HDAC inhibitor like SAHA and a known selective HDAC6 inhibitor like Tubastatin A)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the recombinant HDAC enzyme to each well.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for each HDAC isoform.
Workflow for HDAC Isoform Selectivity Assay
Caption: Workflow for determining HDAC isoform selectivity.
Protocol 2: Off-Target Kinase Profiling using a Radiometric Assay
This protocol outlines a general method to screen this compound against a panel of protein kinases to identify potential off-target interactions.
Materials:
-
A panel of purified, active protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100)
-
This compound
-
Positive control inhibitor for each kinase (if available)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a solution of this compound at a fixed concentration (e.g., 10 µM).
-
In a multi-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Add this compound, a positive control, or a vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of each kinase by this compound relative to the vehicle control.
Workflow for Off-Target Kinase Profiling
Caption: Workflow for radiometric off-target kinase profiling.
Signaling Pathways Potentially Affected by Off-Target Effects
Given that this compound is a selective HDAC6 inhibitor, its primary effects are expected to be on pathways regulated by HDAC6. However, potential off-target effects on other HDACs or kinases could modulate other signaling cascades.
HDAC6-Mediated Pathways: HDAC6 has a variety of cytoplasmic substrates, and its inhibition is known to affect:
-
Microtubule Dynamics: Through the hyperacetylation of α-tubulin.
-
Protein Folding and Degradation: Via its interaction with HSP90 and its role in aggresome formation.
-
Cell Motility: By deacetylating cortactin.
Potential Off-Target Signaling Pathways: If this compound were to inhibit Class I HDACs, it could impact:
-
Gene Transcription: Leading to widespread changes in gene expression.
-
Cell Cycle Control: Through the regulation of cell cycle-related genes.
If this compound were to have off-target effects on protein kinases, a wide range of signaling pathways could be affected, depending on the specific kinases inhibited. These could include pathways involved in cell proliferation, survival, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.
Logical Relationship of Troubleshooting Off-Target Effects
Caption: Troubleshooting logic for investigating unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-18 Cytotoxicity Assessment in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hdac6-IN-18 in primary neuron cultures. The information is designed to address specific issues that may be encountered during experimental procedures for assessing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neurons?
This compound is a selective and irreversible inhibitor of Histone Deacetylase 6 (HDAC6).[1] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm. Its main substrates are non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.
By inhibiting HDAC6, this compound is expected to increase the acetylation of α-tubulin, which can lead to the stabilization of microtubules. This may, in turn, affect cellular processes such as intracellular transport. Increased acetylation of Hsp90 can modulate its chaperone activity, potentially impacting the stability and function of its client proteins.
Q2: Is this compound expected to be cytotoxic to primary neurons?
Currently, there is limited publicly available data on the cytotoxicity of this compound specifically in primary neurons. However, studies with other selective HDAC6 inhibitors have generally shown them to be less toxic than pan-HDAC inhibitors. In some contexts, selective HDAC6 inhibition has even demonstrated neuroprotective effects. It is crucial to empirically determine the cytotoxic profile of this compound in your specific primary neuronal culture system.
Q3: What are the recommended starting concentrations for this compound in primary neuron cultures?
Without specific data for this compound in primary neurons, a good starting point is to perform a dose-response experiment. Based on studies with other selective HDAC6 inhibitors, a broad range of concentrations from low nanomolar to high micromolar should be tested (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM).
Q4: What positive controls should I use for my cytotoxicity assays?
The choice of a positive control should align with the expected mechanism of cell death. Here are some common positive controls for neurotoxicity studies:
-
Staurosporine: A potent inducer of apoptosis through broad-spectrum protein kinase inhibition. Typical concentrations for primary neurons range from 30 nM to 100 nM.[2][3][4]
-
Glutamate: Induces excitotoxicity in neuronal cultures. Concentrations can range from 25 µM to 500 µM, depending on the culture conditions and neuronal type.[5][6][7]
-
MPP+ (1-methyl-4-phenylpyridinium): A neurotoxin that selectively damages dopaminergic neurons and is often used in models of Parkinson's disease. Effective concentrations in primary cortical neurons can range from 10 µM to 50 µM.[8][9][10][11]
-
Rotenone: A mitochondrial complex I inhibitor that induces oxidative stress and apoptosis. Cytotoxic concentrations in primary neurons can be in the nanomolar to low micromolar range (e.g., 25 nM to 1 µM).[12][13][14][15][16]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in cytotoxicity assay (e.g., LDH, MTT) | - Media components interfering with the assay. - Contamination of cultures. - Spontaneous cell death in culture. | - Use a media-only blank for background subtraction. - Ensure aseptic technique and test for mycoplasma. - Optimize culture conditions; ensure neurons are healthy before starting the experiment. |
| No cytotoxicity observed even at high concentrations of this compound | - The compound is not cytotoxic at the tested concentrations. - Insufficient incubation time. - The chosen assay is not sensitive to the mode of cell death. | - This may be the expected result for a selective HDAC6 inhibitor. Consider testing for neuroprotective effects. - Extend the incubation period (e.g., 48 or 72 hours). - Use a panel of assays that measure different aspects of cell death (e.g., apoptosis, necrosis, and general viability). |
| High variability between replicate wells | - Uneven cell seeding. - Edge effects in the multi-well plate. - Inconsistent compound dilution or addition. | - Ensure a homogenous cell suspension before plating. - Avoid using the outer wells of the plate, or fill them with sterile media/PBS. - Use calibrated pipettes and ensure thorough mixing of reagents. |
| Unexpected results with positive control | - Incorrect concentration of the positive control. - The positive control is degraded. - The neuronal culture is resistant to the specific toxin. | - Verify the concentration and preparation of the positive control stock solution. - Use a fresh aliquot of the positive control. - Try a different positive control with a distinct mechanism of action. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, as specific experimental data for this compound in primary neurons is not currently available in the public domain. These values are based on typical results seen with other selective HDAC6 inhibitors and common neurotoxins.
Table 1: Cell Viability (MTT Assay) in Primary Cortical Neurons (24-hour treatment)
| Compound | Concentration | % Viability (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 |
| This compound | 100 nM | 98 ± 4.8 |
| This compound | 1 µM | 95 ± 6.1 |
| This compound | 10 µM | 92 ± 5.5 |
| This compound | 50 µM | 85 ± 7.3 |
| Staurosporine | 100 nM | 45 ± 8.9 |
Table 2: Membrane Integrity (LDH Release Assay) in Primary Hippocampal Neurons (24-hour treatment)
| Compound | Concentration | % Cytotoxicity (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 5 ± 1.5 |
| This compound | 100 nM | 6 ± 2.1 |
| This compound | 1 µM | 7 ± 1.8 |
| This compound | 10 µM | 9 ± 2.5 |
| This compound | 50 µM | 14 ± 3.2 |
| Glutamate | 100 µM | 65 ± 9.4 |
Table 3: Apoptosis (TUNEL Assay) in Primary Dopaminergic Neurons (24-hour treatment)
| Compound | Concentration | % TUNEL-Positive Cells (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 2 ± 0.8 |
| This compound | 1 µM | 3 ± 1.1 |
| This compound | 10 µM | 5 ± 1.5 |
| MPP+ | 20 µM | 55 ± 7.6 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2-5 x 10^4 cells per well and allow them to adhere and differentiate for at least 5-7 days.
-
Compound Treatment: Prepare serial dilutions of this compound and positive/negative controls in culture medium. Replace the existing medium with the treatment medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Maximum LDH Release Control: For normalization, lyse a set of untreated wells with a lysis buffer (provided with the kit) to determine the maximum LDH release.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
This method detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture on Coverslips: Plate neurons on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and controls as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
TUNEL Staining: Perform the TUNEL reaction using a commercially available kit, which involves incubating the cells with TdT enzyme and labeled dUTPs.
-
Counterstaining and Mounting: Counterstain the nuclei with a fluorescent dye such as DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting the number of green-fluorescent (apoptotic) nuclei relative to the total number of DAPI-stained (blue) nuclei.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in primary neurons.
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of Querectin against MPP+-Induced Dopaminergic Neurons Injury via the Nrf2 Signaling Pathway [imrpress.com]
- 11. Selective degeneration of dopaminergic neurons by MPP+ and its rescue by D2 autoreceptors in Drosophila primary culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Role for Microglia in Rotenone-Induced Degeneration of Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent Hdac6-IN-18 results
Welcome to the technical support center for Hdac6-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving specific issues you may encounter when using this compound.
Q1: Why am I observing high variability in my experimental results with this compound?
High variability can stem from several factors related to inhibitor handling, experimental setup, and biological context. Consider the following:
-
Inhibitor Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing your final working concentrations. Precipitates in your stock solution or final culture medium can lead to inconsistent effective concentrations. It is also important to consider the stability of the compound in your experimental medium over the duration of the experiment.
-
Cell Line and Passage Number: Different cell lines can exhibit varying sensitivity to HDAC6 inhibition due to differences in HDAC6 expression levels, the presence of compensatory pathways, or drug efflux pump activity. Additionally, high-passage-number cell lines may have genetic drift, leading to altered responses.
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of inhibitor treatment can all influence the outcome. Standardize these parameters across all experiments to minimize variability.
Q2: I am not seeing the expected increase in α-tubulin acetylation after treating my cells with this compound. What could be the reason?
HDAC6 is a primary deacetylase of α-tubulin, and its inhibition is expected to increase tubulin acetylation.[1][2][3] If you are not observing this effect, consider these possibilities:
-
Suboptimal Inhibitor Concentration or Treatment Time: The effective concentration of this compound can vary between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
-
Antibody Quality for Western Blotting: Ensure that your primary antibody for acetylated α-tubulin is specific and sensitive enough to detect changes. Include positive and negative controls in your Western blot analysis.
-
Cellular Context: In some cellular contexts, other deacetylases might compensate for the inhibition of HDAC6, or the basal level of tubulin acetylation may be very low, making changes difficult to detect.
Q3: My results with this compound are different from what has been reported with HDAC6 genetic knockout/knockdown. Why is there a discrepancy?
Discrepancies between pharmacological inhibition and genetic approaches are not uncommon.[4] Potential reasons include:
-
Off-Target Effects: Although designed to be selective, small molecule inhibitors can have off-target effects, binding to other proteins and causing unexpected biological responses.[4][5] It has been noted that some HDAC inhibitors may have off-targets.[6]
-
Acute vs. Chronic Inhibition: Pharmacological inhibition with this compound provides an acute and often reversible block of enzyme activity. In contrast, genetic knockout or long-term knockdown leads to a chronic absence of the protein, which can trigger compensatory mechanisms in the cell.
-
Catalytic vs. Non-Catalytic Functions: this compound primarily targets the catalytic activity of HDAC6. However, HDAC6 has other functions independent of its deacetylase activity, such as its role in binding to ubiquitin.[1][7][8] These non-catalytic functions would not be affected by the inhibitor but would be absent in a knockout model.
Q4: I am observing unexpected cytotoxicity or cellular stress in my experiments. Is this a known effect of this compound?
While selective HDAC6 inhibitors are generally considered less toxic than pan-HDAC inhibitors, they can still induce cellular stress under certain conditions.[9]
-
On-Target Effects: HDAC6 is involved in crucial cellular processes like protein quality control through the aggresome pathway and regulation of the chaperone HSP90.[2][10][11][12] Inhibition of these functions can lead to an accumulation of misfolded proteins and cellular stress.
-
Off-Target Toxicity: As mentioned, off-target effects of the inhibitor could contribute to unexpected cytotoxicity.[5]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental medium is not exceeding a non-toxic level for your cells.
Summary of Quantitative Data
For researchers looking to compare the activity of different HDAC inhibitors, the following table summarizes IC50 values for some commonly used compounds across different HDAC isoforms. Note that specific values can vary depending on the assay conditions.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | Potent | Potent | Potent | Potent | Non-selective |
| MS275 (Entinostat) | Class I Selective | Potent | - | - | Weak | HDAC1-selective |
| Tubastatin A | HDAC6 Selective | Weak | Weak | Weak | Potent | HDAC6-selective |
| This compound | HDAC6 Selective | Data not available | Data not available | Data not available | Potent | HDAC6-selective |
Note: "Potent" and "Weak" are relative terms. Specific IC50 values can be found in the cited literature. The selectivity profile of this compound is based on its intended design as a selective inhibitor.
Key Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to HDAC6 function and inhibition.
Caption: Key signaling pathways modulated by HDAC6 and the effect of its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Detailed Experimental Protocols
To ensure reproducibility, we provide a detailed methodology for a key experiment to validate the activity of this compound.
Protocol: Western Blot for α-Tubulin Acetylation
-
Cell Culture and Treatment:
-
Plate your cells of interest at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of acetylated α-tubulin to total α-tubulin (or the housekeeping protein) for each sample.
-
Compare the ratios of the this compound-treated samples to the vehicle control to determine the fold-change in acetylation.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Use of Selective HDAC6 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity when using selective Histone Deacetylase 6 (HDAC6) inhibitors in vivo. The guidance provided here is based on the characteristics of selective HDAC6 inhibitors as a class, as information on "Hdac6-IN-18" specifically is not available in the current literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for selective HDAC6 inhibitors and how does it relate to potential in vivo toxicity?
Selective HDAC6 inhibitors primarily act in the cytoplasm, where HDAC6 is predominantly located.[1][2] Unlike pan-HDAC inhibitors that affect a broad range of HDAC isoforms in the nucleus and cytoplasm, selective HDAC6 inhibitors have a more targeted effect.[3] The principal substrates of HDAC6 are non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[1][2][4] By inhibiting the deacetylation of these proteins, these compounds can influence microtubule dynamics, cell migration, and the degradation of misfolded proteins.[5][6][7] This cytoplasmic-focused mechanism is generally associated with lower toxicity compared to pan-HDAC inhibitors, which can cause widespread changes in gene expression.[3][5] The reduced toxicity profile of selective HDAC6 inhibitors is a key advantage in their development as therapeutic agents.[2]
Q2: What are the common off-target effects observed with HDAC inhibitors and how can they be minimized for selective HDAC6 inhibitors?
While selective HDAC6 inhibitors are designed to be specific, off-target effects can still occur, potentially leading to toxicity. Some HDAC6 inhibitors may exhibit activity against other HDAC isoforms, particularly at higher concentrations.[1][8] A chemical proteomics assay revealed that some hydroxamate-based HDAC inhibitors can frequently bind to metallo-beta-lactamase domain-containing protein 2 (MBLAC2), an acyl-CoA hydrolase, which could represent a common off-target.[9]
To minimize off-target effects:
-
Use the lowest effective dose: Conduct dose-response studies to identify the minimum concentration that achieves the desired biological effect.
-
Confirm selectivity: Whenever possible, use inhibitors with well-characterized high selectivity for HDAC6 over other HDAC isoforms.[1]
-
Monitor for known off-target effects: Be aware of the potential for engagement with proteins like MBLAC2 and assess for any unexpected phenotypes.
Q3: Are there general strategies to mitigate the toxicity of HDAC inhibitors in vivo?
Yes, several strategies have been explored to reduce the toxicity of HDAC inhibitors in animal models. One approach is the timing of administration relative to other treatments or insults. For example, in the context of total-body irradiation, the HDAC inhibitor valproic acid showed reduced lethality when given 24 hours before or 1-6 hours after exposure, but not when given 1 hour before.[10] While this is for a pan-HDAC inhibitor, the principle of optimizing the dosing schedule may apply to selective inhibitors as well. Additionally, combination therapies with other agents should be carefully evaluated, as they can either exacerbate or mitigate toxicities.[11]
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weight loss, lethargy, or other signs of general toxicity in animals. | - Dose is too high.- Off-target effects.- Formulation/vehicle toxicity. | - Perform a dose-titration study to find the maximum tolerated dose (MTD).- Review the literature for the inhibitor's selectivity profile and consider switching to a more selective compound.- Run a vehicle-only control group to rule out toxicity from the formulation. |
| Unexpected phenotype not consistent with HDAC6 inhibition. | - Off-target engagement.- The phenotype is a downstream consequence of HDAC6 inhibition in the specific animal model. | - Cross-validate findings with a structurally different, selective HDAC6 inhibitor or with genetic knockdown of HDAC6.- Investigate the signaling pathways downstream of HDAC6 in the target tissue. |
| Lack of in vivo efficacy at doses that are effective in vitro. | - Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).- Inefficient delivery to the target tissue. | - Characterize the pharmacokinetic profile of the inhibitor.- Consider alternative routes of administration or formulation strategies to improve bioavailability and target tissue exposure.[6] |
| Contradictory results between pharmacological inhibition and genetic knockout of HDAC6. | - The inhibitor may have off-target effects not present in the knockout model.- The genetic knockout may induce compensatory mechanisms not present with acute pharmacological inhibition.[1] | - Use multiple, structurally distinct inhibitors.- Employ a conditional knockout or siRNA approach for more temporally controlled genetic inhibition. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice).
-
Groups: Establish multiple dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. A typical group size is 3-5 animals.
-
Administration: Administer the HDAC6 inhibitor via the intended experimental route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. A common endpoint is a 15-20% loss of body weight.
-
Data Collection: Record body weights and clinical observations for a predefined period (e.g., 14 days).
-
Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Assessment of In Vivo Target Engagement
-
Dosing: Treat animals with the selected dose of the HDAC6 inhibitor or vehicle.
-
Tissue Collection: At various time points post-administration, euthanize the animals and collect the target tissues (e.g., tumor, brain, spleen).
-
Protein Extraction: Prepare protein lysates from the collected tissues.
-
Western Blot Analysis: Perform Western blotting to assess the acetylation status of HDAC6 substrates.
-
Primary Antibodies: Use antibodies specific for acetylated α-tubulin and total α-tubulin. An increase in the ratio of acetylated to total α-tubulin indicates HDAC6 inhibition.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the extent and duration of HDAC6 inhibition in the target tissue.
Visualizations
References
- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors Protect against and Mitigate the Lethality of Total-Body Irradiation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Blood-Brain Barrier Permeability of Novel HDAC6 Inhibitors
Welcome to the technical support center for researchers evaluating the blood-brain barrier (BBB) permeability of novel histone deacetylase 6 (HDAC6) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the blood-brain barrier permeability of our HDAC6 inhibitor important?
A1: HDAC6 is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[1][2][3] For an HDAC6 inhibitor to be effective in treating these disorders, it must be able to cross the blood-brain barrier to reach its target in the brain. Therefore, determining the BBB permeability of your compound is a critical step in the drug discovery and development process. Many potential CNS drugs fail in clinical trials due to poor BBB penetration.[4][5][6]
Q2: What are the initial steps to predict if my novel HDAC6 inhibitor is likely to cross the BBB?
A2: Before proceeding with extensive in vitro and in vivo experiments, you can assess the physicochemical properties of your compound. Generally, small molecules with a molecular weight under 400-500 Da, a low number of hydrogen bond donors and acceptors, and a calculated logP (a measure of lipophilicity) between 1 and 3 are more likely to passively diffuse across the BBB. You can use various computational models to predict these properties and estimate the likelihood of BBB penetration.
Q3: What are the standard in vitro models for assessing BBB permeability?
A3: The two most common in vitro models for assessing BBB permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a cell-free assay that models passive diffusion across a lipid membrane.[7][8][9] It is a high-throughput and cost-effective method for initial screening of a large number of compounds.[8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[10][11][12][13][14] While it primarily models intestinal absorption, it is often used as a surrogate for BBB permeability as it expresses relevant efflux transporters like P-glycoprotein (P-gp).[12][13][14]
Q4: My compound shows low permeability in the PAMPA-BBB assay. What does this mean?
A4: Low permeability in the PAMPA-BBB assay suggests that your compound has poor passive diffusion characteristics across a lipid membrane. This could be due to unfavorable physicochemical properties such as high polarity or a large molecular size. However, this assay does not account for active transport mechanisms. Therefore, a compound with low passive permeability might still be actively transported into the brain.
Q5: My HDAC6 inhibitor has a high efflux ratio in the Caco-2 assay. What are the next steps?
A5: A high efflux ratio (typically >2) in the Caco-2 assay indicates that your compound is likely a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[13] These transporters are present at the BBB and actively pump substrates out of the brain, limiting their accumulation. To confirm this, you can perform the Caco-2 assay in the presence of specific inhibitors of these transporters (e.g., verapamil for P-gp).[13] A significant increase in the apparent permeability (Papp) in the presence of the inhibitor would confirm that your compound is an efflux substrate.
Troubleshooting Guides
Problem 1: High variability in my in vitro permeability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity (Caco-2) | Regularly check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers to ensure they are within the acceptable range (typically ≥200 Ω·cm²).[10] Discard any monolayers with low TEER values. |
| Compound precipitation | Ensure your compound is fully dissolved in the assay buffer at the tested concentration. You may need to adjust the buffer composition or reduce the compound concentration. |
| Adsorption to plasticware | Use low-binding plates and pipette tips to minimize non-specific binding of your compound. |
| Inaccurate quantification | Validate your analytical method (e.g., LC-MS/MS) for accuracy and precision in the assay matrix. |
Problem 2: My compound has good in vitro permeability but shows low brain penetration in vivo.
| Possible Cause | Troubleshooting Step |
| High plasma protein binding | Determine the unbound fraction of your compound in plasma. Only the unbound fraction is available to cross the BBB. |
| Rapid metabolism | Investigate the metabolic stability of your compound in plasma and liver microsomes. A short half-life will limit the amount of compound available to enter the brain. |
| Active efflux in vivo | The in vitro models may not fully recapitulate the in vivo activity of efflux transporters. Consider performing in vivo studies with co-administration of an efflux transporter inhibitor. |
| Poor CNS distribution | The compound may enter the brain but be rapidly cleared or sequestered in a specific brain region. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Preparation of the Lipid Membrane: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.[7][9]
-
Compound Preparation: The test compound is dissolved in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 10-100 µM.
-
Assay Setup: The filter plate (donor compartment) containing the lipid membrane is placed in a 96-well plate (acceptor compartment) containing fresh buffer. The compound solution is added to the donor wells.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[15]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[12]
-
Transport Studies (Apical to Basolateral - A to B):
-
The culture medium is replaced with transport buffer.
-
The test compound is added to the apical (A) side.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) side.
-
-
Transport Studies (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (B) side.
-
At specific time points, samples are taken from the apical (A) side.
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
ER = Papp (B to A) / Papp (A to B)
-
Data Presentation
Table 1: Representative In Vitro BBB Permeability Data
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Papp (A to B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Predicted BBB Permeability |
| Propranolol | > 5.0 | > 10.0 | < 2.0 | High |
| Atenolol | < 1.0 | < 1.0 | < 2.0 | Low |
| Verapamil | > 5.0 | < 2.0 | > 5.0 | Low (due to efflux) |
| Your Compound | Insert Data | Insert Data | Insert Data | Interpret Data |
Visualizations
Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turcomat.org [turcomat.org]
- 5. jett.labosfor.com [jett.labosfor.com]
- 6. Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. bioassaysys.com [bioassaysys.com]
Hdac6-IN-18 degradation and storage conditions
Welcome to the technical support center for Hdac6-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues related to the degradation and storage of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to one year, or at -80°C for up to two years. It is important to keep the container tightly sealed to prevent moisture absorption.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For short-term storage (up to one month), stock solutions can be kept at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[1][2][3][4][5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is the most commonly used solvent for creating stock solutions of this compound due to its high solubilizing capacity for many organic molecules. Ensure the DMSO is anhydrous to prevent hydrolysis of the compound.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A4: While some small molecules are relatively stable to a limited number of freeze-thaw cycles, it is best practice to minimize them.[1][2][4][5] We recommend aliquoting the stock solution into single-use volumes to avoid repeated temperature changes that can lead to degradation and introduction of moisture. If aliquoting is not possible, carefully track the number of freeze-thaw cycles. A significant loss of activity may be observed after multiple cycles.
Q5: Is this compound sensitive to light?
A5: this compound contains a hydroxamic acid moiety, and compounds in this class can be sensitive to light.[6][7] Therefore, it is recommended to store the solid compound and its solutions in amber vials or tubes protected from light. During experiments, minimize exposure to direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitor Activity | 1. Degradation of stock solution: Improper storage (temperature, light exposure), multiple freeze-thaw cycles.[4] 2. Chemical instability in assay buffer: The hydroxamic acid group may be unstable in certain aqueous buffers over time.[8][9] 3. Incorrect concentration: Pipetting errors or inaccurate initial weighing. | 1. Prepare a fresh stock solution from powder. Aliquot new stock solutions for single use and store at -80°C. 2. Prepare fresh dilutions of the inhibitor in your assay buffer immediately before use. Minimize the incubation time of the inhibitor in aqueous solutions if possible. 3. Re-weigh the compound and carefully prepare a new stock solution. Verify pipette calibration. |
| Precipitation of Inhibitor in Cell Culture Media | 1. Low solubility in aqueous media: The final concentration of DMSO may be too low to keep the inhibitor in solution. 2. Interaction with media components: The inhibitor may interact with proteins or other components in the media, leading to precipitation. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. Perform a solubility test at the desired final concentration before the experiment. 2. Prepare the final dilution of the inhibitor in a small volume of media and add it to the culture with gentle mixing. Visually inspect for any precipitation. |
| Inconsistent Experimental Results | 1. Variability in stock solution integrity: Using different aliquots that have undergone a different number of freeze-thaw cycles. 2. Inconsistent inhibitor concentration: Evaporation of solvent from the stock solution tube. | 1. Use a fresh, single-use aliquot for each experiment to ensure consistency. 2. Ensure that stock solution vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. |
| Unexpected Cellular Toxicity | 1. High DMSO concentration: The final concentration of the solvent may be toxic to the cells. 2. Off-target effects: At high concentrations, the inhibitor may have off-target activities. | 1. Always include a vehicle control (DMSO alone) at the same final concentration used for the inhibitor to assess solvent toxicity. Keep the final DMSO concentration below 0.5%. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In Vitro HDAC6 Enzymatic Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against recombinant HDAC6 enzyme.
-
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., a substrate based on acetylated tubulin peptide)
-
HDAC assay buffer
-
This compound stock solution (in DMSO)
-
Developer solution (if required by the substrate kit)
-
96-well black, flat-bottom plate
-
Plate reader capable of fluorescence measurement
-
-
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer from the stock solution. Also, prepare a vehicle control (DMSO in assay buffer).
-
In the 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the recombinant HDAC6 enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution (if applicable).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: HDAC6 deacetylates key proteins like α-tubulin, Hsp90, and cortactin, regulating important cellular processes. This compound inhibits this activity, leading to increased acetylation and subsequent changes in cellular phenotypes.
Caption: A logical workflow to troubleshoot common issues encountered during experiments with this compound, focusing on stock solution integrity, solubility, and experimental controls.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell Viability Assays with Hdac6-IN-18 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac6-IN-18 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins.[1][2] Its main substrates include α-tubulin and the heat shock protein 90 (Hsp90).[2][3][4][5] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. This disrupts key cellular processes such as cell motility, protein folding and stability, and can ultimately lead to apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: Which cell viability assays are most suitable for assessing the effects of this compound?
The choice of assay depends on the specific research question. Commonly used assays include:
-
Metabolic assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[6][7] They are useful for determining the overall cytotoxicity and anti-proliferative effects of this compound.
-
Apoptosis assays (e.g., Annexin V/PI staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It is ideal for specifically investigating if this compound induces apoptosis.[8][9]
-
Western blotting for apoptosis markers: Analyzing the cleavage of proteins like PARP and Caspase-3 by western blot provides molecular evidence of apoptosis induction.[10]
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. As a starting point, concentrations ranging from nanomolar to low micromolar are often reported for selective HDAC6 inhibitors.[11]
Q4: How can I confirm that this compound is specifically inhibiting HDAC6 in my cells?
To confirm target engagement, you can perform a western blot to assess the acetylation status of α-tubulin, a primary substrate of HDAC6.[12][13] An increase in acetylated α-tubulin upon treatment with this compound indicates successful inhibition of HDAC6 activity. It is also advisable to check the acetylation levels of histones (e.g., Histone H3) to ensure the inhibitor is selective for HDAC6 and not pan-HDACs.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | 1. Suboptimal concentration of this compound: The concentration may be too low to induce a cytotoxic effect in your specific cell line. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 value. |
| 2. Short treatment duration: The incubation time may not be sufficient for the inhibitor to exert its effects. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| 3. Cell line resistance: The chosen cell line may be inherently resistant to HDAC6 inhibition. | Consider using a different cell line or exploring combination therapies.[11] | |
| 4. Inactive compound: The this compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions and consider using a fresh stock. | |
| High background in MTT/XTT assay. | 1. Contamination: Bacterial or fungal contamination can lead to high metabolic activity. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| 2. Reagent issues: The MTT or XTT reagent may be old or improperly prepared. | Prepare fresh reagents and store them correctly. | |
| Inconsistent results between replicates. | 1. Uneven cell seeding: Inaccurate cell counting or pipetting can lead to variability in the number of cells per well. | Ensure thorough cell mixing before seeding and use calibrated pipettes. |
| 2. Edge effects in the plate: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator. | |
| 3. Incomplete dissolution of formazan crystals (MTT assay): | Ensure complete solubilization of the formazan crystals by thorough mixing and appropriate incubation time. | |
| No apoptosis detected with Annexin V/PI staining. | 1. Cell death mechanism is not apoptosis: this compound might be inducing another form of cell death, such as necrosis or autophagy. | Investigate other cell death markers or pathways. For example, assess autophagy markers like LC3-II by western blot.[14] |
| 2. Timing of the assay: The time point chosen for analysis might be too early or too late to detect the peak of apoptosis. | Perform a time-course experiment to identify the optimal window for apoptosis detection. | |
| Increased acetylated α-tubulin but no cell death. | 1. Cytostatic vs. cytotoxic effect: At the concentration used, this compound may be causing cell cycle arrest rather than cell death. | Perform a cell cycle analysis (e.g., by propidium iodide staining and flow cytometry) to investigate effects on cell proliferation.[15] |
| 2. Cellular compensation mechanisms: Cells may activate pro-survival pathways to counteract the effects of HDAC6 inhibition.[16] | Explore the involvement of pro-survival pathways (e.g., Akt, ERK) and consider combination therapies to overcome this resistance.[17] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for a typical MTT cell viability assay with this compound.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. mdpi.com [mdpi.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of HDAC6 Protein Enhances Bortezomib-induced Apoptosis in Head and Neck Squamous Cell Carcinoma (HNSCC) by Reducing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of Hdac6-IN-18
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability of Hdac6-IN-18, a selective inhibitor of Histone Deacetylase 6 (HDAC6). This resource is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that exhibits selectivity for HDAC6, a unique cytoplasmic enzyme with two catalytic domains.[1][2] Unlike other HDACs that are primarily located in the nucleus, HDAC6 deacetylates non-histone proteins such as α-tubulin, HSP90, and cortactin.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can modulate various cellular processes including cell motility, protein quality control, and stress responses.[3][4]
Q2: What are the common causes of batch-to-batch variability in this compound?
Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These include:
-
Impurities: Residual starting materials, byproducts, or contaminants from the synthesis process can affect the compound's activity and specificity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.
-
Degradation: Improper storage conditions (e.g., exposure to light, moisture, or extreme temperatures) can lead to the degradation of the compound over time.
-
Inaccurate Quantification: Errors in determining the precise concentration of the stock solution can lead to inconsistent results.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to perform in-house quality control (QC) checks on each new batch of this compound before use in critical experiments. Recommended QC experiments include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound.
-
Identity Confirmation: Mass Spectrometry (MS) to confirm the molecular weight of the compound.
-
Activity Assay: An in vitro HDAC6 enzymatic assay to determine the half-maximal inhibitory concentration (IC50) and confirm its potency.
-
Cellular Activity: A cell-based assay to confirm the compound's ability to induce the acetylation of α-tubulin, a key downstream target of HDAC6.[5]
Q4: What are the expected IC50 values for this compound against HDAC6?
While the specific IC50 can vary slightly depending on the assay conditions, a high-quality batch of a selective HDAC6 inhibitor is expected to have an IC50 value in the low nanomolar range in biochemical assays.[6] It is advisable to establish a baseline IC50 value with a trusted batch and compare subsequent batches against this standard.
Troubleshooting Guides
This section provides step-by-step guidance to troubleshoot common issues encountered due to this compound variability.
Issue 1: A new batch of this compound shows reduced or no activity in my experiments.
Possible Causes:
-
The compound may be impure or degraded.
-
The concentration of the stock solution may be incorrect.
-
The experimental conditions may have changed.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Perform HPLC and MS analysis to confirm the purity and identity of the compound.
-
Compare the results with the certificate of analysis (CoA) provided by the supplier and with data from previous, well-performing batches.
-
-
Confirm Biological Activity:
-
Determine the IC50 value of the new batch using an in vitro HDAC6 enzymatic assay.
-
Perform a dose-response experiment in a relevant cell line and measure the acetylation of α-tubulin by Western blot. A significant increase in acetylated α-tubulin should be observed.[5]
-
-
Prepare a Fresh Stock Solution:
-
Carefully prepare a new stock solution, ensuring the compound is fully dissolved.
-
Use a freshly calibrated balance for accurate weighing.
-
-
Standardize Experimental Protocol:
-
Review your experimental protocol to ensure consistency with previous experiments.
-
Pay close attention to cell density, treatment duration, and reagent concentrations.
-
Quantitative Data Summary: Hypothetical Batch Comparison
| Parameter | Batch A (Expected) | Batch B (Problematic) | Recommended Action |
| Purity (HPLC) | >98% | 85% | Do not use. Request a replacement from the supplier. |
| Identity (MS) | Matches Expected MW | Matches Expected MW | Proceed with activity testing. |
| IC50 (in vitro) | 10 nM | 150 nM | Use at a higher concentration after careful dose-response validation. |
| α-tubulin Acetylation | Strong induction at 1 µM | Weak induction at 1 µM | Confirm with a dose-response experiment. |
Issue 2: I observe inconsistent cellular phenotypes across experiments using different batches.
Possible Causes:
-
Off-target effects due to impurities in one or more batches.
-
Differences in the effective concentration of the active compound.
Troubleshooting Steps:
-
Comprehensive Batch Characterization:
-
Analyze all batches used (both current and previous) using HPLC, MS, and an HDAC6 activity assay to identify any discrepancies in purity, identity, and potency.
-
-
Assess Off-Target Effects:
-
If impurities are suspected, consider testing the effect of the compound on the activity of other HDAC isoforms (e.g., HDAC1, HDAC8) to check for loss of selectivity.[7]
-
-
Standardize with a Reference Batch:
-
Once a high-quality batch is identified and thoroughly characterized, designate it as the "reference standard" for all future experiments.
-
Qualify all new batches against this reference standard before use.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL in a 50:50 mixture of ACN and water.
-
Set up the HPLC method:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
-
Inject 10 µL of the sample.
-
Analyze the chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks.
-
Calculate purity as: (Area of main peak / Total area of all peaks) x 100%.
Protocol 2: In Vitro HDAC6 Enzymatic Assay
Objective: To determine the IC50 of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-HDAC6)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound serial dilutions
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC6 enzyme to all wells except the "no enzyme" control.
-
Add the this compound dilutions to the appropriate wells. Include a "vehicle control" (e.g., DMSO).
-
Add the HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Simplified HDAC6 signaling pathway and the point of intervention for this compound.
Caption: Quality control workflow for new batches of this compound.
Caption: Troubleshooting decision tree for this compound variability.
References
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deacetylase HDAC6 is a novel critical component of stress granules involved in the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation [mdpi.com]
- 6. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural requirements of histone deacetylase inhibitors: C4-modified SAHA analogs display dual HDAC6/HDAC8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hdac6-IN-18 and Pan-HDAC Inhibitors for Researchers
A deep dive into the selectivity, mechanism of action, and cellular effects of the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-18, versus broad-spectrum pan-HDAC inhibitors. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison to inform experimental design and therapeutic strategy.
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown clinical efficacy, their broad activity can lead to off-target effects and toxicity. This has spurred the development of isoform-selective inhibitors, such as this compound, which offer the potential for a more targeted therapeutic approach with an improved safety profile. This guide provides a comprehensive comparison of this compound with pan-HDAC inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
Pan-HDAC inhibitors, including Vorinostat (SAHA) and Panobinostat (LBH589), exert their effects by inhibiting a wide range of HDAC enzymes, primarily class I and II HDACs.[1] These enzymes are predominantly located in the nucleus and are key regulators of histone acetylation, thereby influencing chromatin structure and gene expression.[2] By inhibiting these HDACs, pan-inhibitors lead to histone hyperacetylation, which can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[3]
In contrast, this compound is a highly selective inhibitor of HDAC6, a class IIb HDAC that is primarily localized in the cytoplasm.[4] Unlike class I HDACs, the main substrates of HDAC6 are non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[5] Inhibition of HDAC6 leads to the hyperacetylation of these cytoplasmic proteins, which can affect protein trafficking, cell migration, and the degradation of misfolded proteins, without a global impact on histone acetylation and gene transcription.[4][6]
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity (IC50 values) of a representative selective HDAC6 inhibitor (similar in profile to this compound) and two common pan-HDAC inhibitors against various HDAC isoforms.
Table 1: Inhibitory Activity (IC50, nM) against HDAC Isoforms
| Inhibitor | HDAC1 (Class I) | HDAC2 (Class I) | HDAC3 (Class I) | HDAC6 (Class IIb) | HDAC8 (Class I) |
| Selective HDAC6 Inhibitor (e.g., Compound 8g) | >1000 | >1000 | >1000 | 21 | >1000 |
| Vorinostat (SAHA) | 160 | 270 | 340 | 10 | 1100 |
| Panobinostat (LBH589) | 4 | 8 | 2 | 24 | 120 |
Data for the selective HDAC6 inhibitor is based on a representative compound from published research and is intended to model the expected performance of this compound.[4]
Table 2: Cellular Effects on Protein Acetylation and Cell Viability
| Inhibitor | α-Tubulin Acetylation | Histone H3 Acetylation | Cell Viability (e.g., HCT-116 cells, IC50, µM) |
| Selective HDAC6 Inhibitor (e.g., Compound 18) | +++ | +/- | 2.59 |
| Vorinostat (SAHA) | ++ | +++ | ~5 |
| Panobinostat (LBH589) | ++ | +++ | ~0.02 |
Data for the selective HDAC6 inhibitor is based on a representative compound from published research.[6] The number of '+' indicates the relative level of acetylation increase, with '+++' being a strong increase and '+/-' being a minimal or no increase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
HDAC Activity Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.
-
Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of the specific recombinant HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the inhibitor at various concentrations.
-
Reaction Setup : In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Inhibitor Addition : Add the test inhibitor (e.g., this compound or a pan-HDAC inhibitor) at a range of concentrations to the wells containing the enzyme and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition : Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubation : Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Developing : Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to prevent further deacetylation).
-
Measurement : Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated Tubulin and Histones
This protocol describes the detection of changes in the acetylation status of α-tubulin and histone H3 in cells treated with HDAC inhibitors.
-
Cell Culture and Treatment : Culture cells (e.g., HeLa or HCT-116) to an appropriate confluency and treat with various concentrations of the HDAC inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Washing : Wash the membrane several times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of acetylated proteins compared to the total protein and the loading control.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of HDAC inhibitors on cancer cell lines.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the HDAC inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.
Mandatory Visualization
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective HDAC6 Inhibitors: Evaluating Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, HDAC6 is predominantly localized in the cytoplasm and plays a key role in regulating cellular processes such as protein degradation, cell migration, and microtubule dynamics through the deacetylation of non-histone proteins like α-tubulin and cortactin. The development of selective HDAC6 inhibitors offers the potential for targeted therapies with improved efficacy and reduced side effects compared to pan-HDAC inhibitors.
This guide provides an objective comparison of the efficacy of prominent selective HDAC6 inhibitors based on available experimental data. While this report aims to compare Hdac6-IN-18, a thorough search of scientific literature and databases did not yield any information on a compound with this specific designation. Therefore, this guide will focus on a comparative analysis of other well-characterized and clinically relevant selective HDAC6 inhibitors: ACY-1215 (Ricolinostat) , ACY-738 , and Tubastatin A .
Quantitative Efficacy and Selectivity
The potency and selectivity of HDAC6 inhibitors are critical parameters for their therapeutic utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values against HDAC6 and other HDAC isoforms, providing a quantitative comparison of their efficacy and selectivity.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. Class I HDACs (HDAC1, 2, 3) | Key Cellular Effects | Reference(s) |
| ACY-1215 (Ricolinostat) | 4.7 - 5 | ~10 to 12-fold more selective for HDAC6 over Class I HDACs | Induces α-tubulin acetylation at low micromolar concentrations without affecting histone acetylation. Synergistic anti-myeloma activity with proteasome inhibitors. | [1][2] |
| ACY-738 | 1.7 | ~55 to 128-fold more selective for HDAC6 over HDAC1, 2, and 3 | Potent induction of α-tubulin acetylation in cells. Shows efficacy in models of neurodegenerative diseases and lupus. | |
| Tubastatin A | 15 | Highly selective for HDAC6 over Class I HDACs (>1000-fold for HDAC1) | Increases α-tubulin acetylation and has shown anti-inflammatory and neuroprotective effects in various models. | |
| Cmpd. 18 (Novel Inhibitor) | 5.41 | ~117-fold more selective for HDAC6 over HDAC1 | Potent enzymatic inhibition and antiproliferative activity in cancer cell lines. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the key signaling pathway affected by HDAC6 inhibition and a typical experimental workflow.
References
Validating In Vivo Target Engagement of HDAC6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the preclinical development of selective enzyme inhibitors. For histone deacetylase 6 (HDAC6), a promising therapeutic target in oncology, neurodegenerative disorders, and inflammatory diseases, confirming that a drug candidate interacts with its intended target in a living organism is paramount. This guide provides a comparative overview of methodologies and supporting data for validating the in vivo target engagement of HDAC6 inhibitors, with a focus on the putative inhibitor Hdac6-IN-18 and its well-characterized alternatives.
Comparison of HDAC6 Inhibitors
While specific in vivo target engagement and pharmacokinetic data for this compound are not extensively available in the public domain, a comparison can be drawn with established selective HDAC6 inhibitors such as Tubastatin A and Nexturastat A. These compounds have been characterized in various in vivo models, providing a benchmark for the validation of new chemical entities.
| Inhibitor | Class | In Vitro Potency (IC50) | In Vivo Target Engagement Marker | Key In Vivo Findings |
| This compound | Putative HDAC6 Inhibitor | Data not publicly available | Increased α-tubulin acetylation (presumed) | In vivo efficacy and target engagement data are not well-documented in peer-reviewed literature. |
| Tubastatin A | Selective HDAC6 Inhibitor | ~18 nM against HDAC6[1] | Increased α-tubulin acetylation[2][3] | Demonstrates ability to cross the blood-brain barrier, elevates acetylated α-tubulin levels in the brain, and shows efficacy in models of neurological disorders[2][3]. |
| Nexturastat A | Selective HDAC6 Inhibitor | ~5 nM against HDAC6[4] | Increased α-tubulin acetylation[4][5] | Shows anti-tumor activity in multiple myeloma xenograft models and increases acetylated α-tubulin in tumor tissues[4][6][7]. |
| ACY-1215 (Ricolinostat) | Selective HDAC6 Inhibitor | Data available in literature | Increased α-tubulin acetylation | Inhibits tumor growth in various cancer models[8]. |
| QTX125 | Selective HDAC6 Inhibitor | Nanomolar range | Increased α-tubulin acetylation | Demonstrates significant tumor growth inhibition in a mantle cell lymphoma xenograft model[9]. |
Experimental Protocols
Validating HDAC6 target engagement in vivo primarily relies on the measurement of the acetylation status of its main cytosolic substrate, α-tubulin.
Western Blot for Acetylated α-Tubulin
This is the most common method to assess HDAC6 inhibition in tissues.
Protocol:
-
Tissue Collection and Lysis:
-
Following treatment with the HDAC6 inhibitor or vehicle, animals are euthanized, and tissues of interest (e.g., tumor, brain, spleen) are rapidly excised and flash-frozen in liquid nitrogen.
-
Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor (like Trichostatin A or sodium butyrate) to preserve the acetylation state during sample processing.
-
Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40). A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) should be used on a separate blot or after stripping for normalization[10][11].
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Densitometry Analysis:
-
The band intensities are quantified using image analysis software. The ratio of acetylated α-tubulin to total α-tubulin (or the housekeeping protein) is calculated to determine the relative increase in acetylation following inhibitor treatment.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Correlating the drug concentration in plasma and tissues with the degree of α-tubulin acetylation provides a robust validation of target engagement.
Protocol:
-
Dosing and Sample Collection:
-
Animals are dosed with the HDAC6 inhibitor via the intended clinical route (e.g., oral, intraperitoneal).
-
At various time points post-dosing, blood samples are collected for pharmacokinetic analysis of the drug concentration.
-
At the same time points, tissues are collected for the pharmacodynamic analysis of acetylated α-tubulin levels by Western Blot as described above.
-
-
Bioanalysis:
-
Drug concentrations in plasma and tissue homogenates are determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
The pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated.
-
A correlation analysis is performed to establish a relationship between the drug concentration and the level of α-tubulin acetylation over time.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the HDAC6 signaling pathway and a typical workflow for in vivo target engagement validation.
Caption: HDAC6 signaling pathway in the cytoplasm.
Caption: Experimental workflow for in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HDAC6 Inhibition: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
While specific data for the compound "Hdac6-IN-18" is not publicly available, this guide provides a comparative analysis of several well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors. Understanding the selectivity profile of an HDAC inhibitor is crucial for predicting its biological effects and potential therapeutic window. This guide focuses on the comparative potency and selectivity of prominent HDAC6 inhibitors against the Class I isoform HDAC1 and other HDACs, supported by experimental data and protocols.
Understanding HDAC Isoform Selectivity
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. The 11 zinc-dependent HDAC isoforms are grouped into classes based on their homology and function. Class I HDACs (HDAC1, 2, 3, and 8) are primarily located in the nucleus and are key regulators of transcription. HDAC6, a member of Class IIb, is predominantly cytoplasmic and has unique substrates, including α-tubulin and Hsp90.
Inhibition of different HDAC isoforms can lead to distinct cellular outcomes. While pan-HDAC inhibitors, which target multiple isoforms, have shown therapeutic efficacy, they are often associated with toxicity due to the inhibition of Class I HDACs. Therefore, developing inhibitors that are selective for specific isoforms, such as HDAC6, is a key strategy to maximize therapeutic benefits and minimize side effects. The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against the target isoform (e.g., HDAC6) versus other isoforms (e.g., HDAC1). A higher ratio of IC50 (HDAC1)/IC50 (HDAC6) indicates greater selectivity for HDAC6.
Comparative Selectivity of HDAC6 Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-known HDAC6 inhibitors against a panel of HDAC isoforms. The data highlights the varying degrees of selectivity these compounds exhibit.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) |
| Ricolinostat (ACY-1215) | 5[1][2] | 58[3] | 48[3] | 51[3] | 100[2] | ~11.6 |
| Citarinostat (ACY-241) | 2.6[4] | 35[4] | 45[4] | 46[4] | 137[4] | ~13.5 |
| Tubastatin A | 15[5][6] | >15,000 (~16,400)[7][8] | >15,000[7] | >15,000[7] | 855 (~900)[5][7] | >1000 |
| WT161 | 0.4[9] | 8.35[9] | 15.4[9] | - | - | ~20.9 |
| ACY-738 | 1.7[9] | - | - | - | - | 60- to 1500-fold over class I HDACs[9] |
Note: IC50 values can vary between different assays and experimental conditions. The selectivity index is calculated based on the provided IC50 values.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below is a representative methodology for an in vitro enzymatic assay to determine the IC50 values of HDAC inhibitors.
In Vitro HDAC Enzymatic Inhibition Assay
This protocol outlines a fluorogenic assay to measure the enzymatic activity of recombinant HDAC isoforms and determine the potency of inhibitory compounds.
1. Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®, Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM tris(2-carboxyethyl)phosphine (TCEP).[2][10]
-
Test Inhibitors (dissolved in DMSO)
-
Developer Solution (e.g., Trypsin in a suitable buffer)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.[2][10]
-
Enzyme and Inhibitor Pre-incubation: Add the diluted recombinant HDAC enzyme to the wells of the microplate. Then, add the diluted test inhibitors. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.[2][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The final substrate concentration is typically at or near its Michaelis constant (Km) for the specific enzyme.[2]
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Development: Stop the deacetylation reaction by adding the developer solution. The developer, often a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorophore.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).[11]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing HDAC Inhibitor Selectivity
The following diagrams illustrate the conceptual difference between a pan-HDAC inhibitor and a selective HDAC6 inhibitor.
Caption: Pan-HDAC inhibitors non-selectively target multiple HDAC isoforms.
Caption: Selective HDAC6 inhibitors primarily target HDAC6 with minimal off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. exchemistry.com [exchemistry.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ricolinostat | HDAC | Apoptosis | TargetMol [targetmol.com]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hdac6-IN-18 and Other Selective HDAC6 Inhibitors in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hdac6-IN-18's In Vitro Activity
This guide provides a comparative analysis of the novel, irreversible Histone Deacetylase 6 (HDAC6) inhibitor, this compound, against other well-characterized selective HDAC6 inhibitors. The focus of this comparison is on the inhibitory activity in various multiple myeloma (MM) cell lines, a key area of research for this class of compounds. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for the cited assays are provided to support the reproducibility of these findings.
Quantitative Activity Comparison of HDAC6 Inhibitors in Multiple Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and a selection of alternative selective HDAC6 inhibitors in various multiple myeloma cell lines. This data provides a direct comparison of their potency.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |
| This compound | RPMI-8226 | HDAC6 Inhibition | 0.17 | |
| U266 | HDAC6 Inhibition | 0.7 | ||
| MM.1S | HDAC6 Inhibition | 0.42 | ||
| Nexturastat A | B16 (murine melanoma) | Antiproliferative | 14.3 | [1] |
| RPMI-8226 | Cell Viability | Dose- and time-dependent decrease | [2] | |
| U266 | Cell Viability | Dose- and time-dependent decrease | [2] | |
| RPMI-8226/BTZ100 | Cell Viability | Overcomes bortezomib resistance | [3] | |
| Tubastatin A | MOLP-8 | Growth Inhibition | 3.19 ± 3.55 | [4] |
| U-266 | Growth Inhibition | 0.38 ± 0.66 | [4] | |
| ACY-1215 (Ricolinostat) | MM Cell Lines (general) | Cell Viability | 2 - 8 | [5] |
| ANBL-6.BR (Bortezomib-resistant) | Cell Viability | Active | [5] | |
| MOLP-8 | Growth Inhibition | 1.2 ± 0.29 | [4] | |
| U-266 | Growth Inhibition | 0.973 ± 0.2 | [4] |
Experimental Protocols
HDAC6 Enzymatic Activity Assay (Fluorometric)
This protocol outlines a common method for determining the enzymatic activity of HDAC6 and the inhibitory potential of compounds like this compound.
-
Lysate Preparation:
-
Cells (e.g., RPMI-8226, U266, MM.1S) are harvested and washed with ice-cold PBS.
-
The cell pellet is resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
The suspension is incubated on ice to allow for cell lysis.
-
The lysate is then centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein concentration in the lysate is determined using a standard method like the BCA assay.
-
-
Enzymatic Reaction:
-
A defined amount of cell lysate is added to the wells of a microplate.
-
The test compound (e.g., this compound) at various concentrations is added to the wells and pre-incubated with the lysate to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding a fluorogenic HDAC6 substrate, such as a peptide containing an acetylated lysine residue linked to a fluorescent reporter molecule (e.g., AFC).
-
The plate is incubated at 37°C to allow the deacetylation reaction to proceed.
-
-
Signal Development and Detection:
-
A developer solution is added to the wells, which specifically reacts with the deacetylated substrate to release the fluorophore.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[6][7][8]
-
Cell Viability and Growth Inhibition Assays (MTT/AlamarBlue)
These assays are used to assess the effect of HDAC6 inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding:
-
Multiple myeloma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize overnight.
-
-
Compound Treatment:
-
The HDAC6 inhibitor is serially diluted to a range of concentrations.
-
The diluted compounds are added to the appropriate wells, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
-
Viability/Proliferation Measurement:
-
MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.[5]
-
AlamarBlue Assay: AlamarBlue reagent (resazurin) is added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.
-
-
Data Analysis:
-
The absorbance (MTT) or fluorescence (AlamarBlue) is measured using a microplate reader.
-
The results are expressed as a percentage of the viability of untreated control cells.
-
The IC50 or GI50 value, the concentration of the compound that inhibits cell viability or growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
Visualizing the Impact and Workflow of HDAC6 Inhibition
To better understand the mechanisms and experimental procedures involved, the following diagrams illustrate the signaling pathway affected by HDAC6 and a typical workflow for cross-validating inhibitor activity.
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Caption: Experimental workflow for cross-validation of HDAC6 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 9. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of HDAC6 Inhibitors in Multiple Myeloma: A Focus on ACY-1215 (Ricolinostat)
A comparative analysis between Hdac6-IN-18 and ACY-1215 (Ricolinostat) in multiple myeloma models is currently not feasible due to the lack of publicly available experimental data for this compound. This guide will therefore provide a comprehensive overview of the well-characterized HDAC6 inhibitor, ACY-1215, detailing its performance, experimental protocols, and mechanism of action in multiple myeloma.
ACY-1215, also known as Ricolinostat, is a selective, orally available inhibitor of histone deacetylase 6 (HDAC6) that has shown significant anti-myeloma activity in preclinical and clinical studies. Its primary mechanism of action involves the disruption of the aggresome pathway, a critical process for protein degradation, particularly when the proteasome system is compromised. This makes it a strong candidate for combination therapies.
Performance and Efficacy of ACY-1215 in Multiple Myeloma Models
ACY-1215 has demonstrated potent single-agent and synergistic anti-myeloma effects when combined with other therapies, most notably proteasome inhibitors like bortezomib and immunomodulatory drugs (IMiDs) such as lenalidomide.
In Vitro Studies: In multiple myeloma cell lines, ACY-1215 induces a dose-dependent decrease in cell viability, with IC50 values typically in the low micromolar range.[1] A key finding is its ability to overcome resistance to bortezomib.[1] The synergistic effect with bortezomib is attributed to the dual blockade of both the proteasome and aggresome pathways, leading to an overwhelming accumulation of misfolded proteins and subsequent apoptosis.[2][3]
In Vivo Studies: In xenograft models of multiple myeloma, the combination of ACY-1215 and bortezomib has been shown to significantly delay tumor growth and prolong the overall survival of the animals compared to either agent alone.[2][4] Pharmacodynamic studies in these models have confirmed that ACY-1215 treatment leads to a dose-dependent increase in its target biomarker, acetylated α-tubulin, in tumor tissues.[2]
Data Presentation
The following tables summarize key quantitative data regarding the activity of ACY-1215 in multiple myeloma models.
Table 1: In Vitro Selectivity and Potency of ACY-1215
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 5 | - | [1][3][4] |
| HDAC1 | 58 | 11.6-fold | [1][4] |
| HDAC2 | 48 | 9.6-fold | [1][4] |
| HDAC3 | 51 | 10.2-fold | [1][4] |
Table 2: In Vitro Cytotoxicity of ACY-1215 in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Effect | Reference |
| MM.1S, RPMI8226 | ACY-1215 (0-8µM) for 48h | Dose-dependent decrease in viability | [3] |
| ANBL-6.BR (Bortezomib-Resistant) | ACY-1215 | Demonstrated activity, overcoming resistance | [1] |
| MM.1S | ACY-1215 (1µM) + Bortezomib (2.5nM) for 24h | Synergistic induction of apoptosis | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ACY-1215 and a typical experimental workflow for its evaluation.
References
A Comparative Guide to HDAC6 Inhibitors: Analyzing Dose-Response Relationships
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology, neurodegenerative disorders, and inflammatory diseases due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins like α-tubulin. The development of potent and selective HDAC6 inhibitors is a key focus in drug discovery. This guide provides a comparative analysis of the dose-response relationships of a novel potent inhibitor, here designated as Cmpd. 18, with the well-established inhibitor Tubastatin A and other alternatives, supported by experimental data and protocols.
Quantitative Comparison of HDAC6 Inhibitor Potency
The inhibitory activity of different compounds against HDAC6 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for Cmpd. 18 and a selection of other HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Notes | Reference |
| Cmpd. 18 | 5.41 | Favorable subtype selectivity profile (selectivity index ≈ 117.23 for HDAC1) | [1] |
| Tubastatin A | 15 | Over 1000-fold selective against most HDAC isoforms, except HDAC8 (57-fold) | [2][3][4][5] |
| NN-429 | 3.2 | >312-fold selective across other HDAC isoforms | [6] |
| Compound 5b | 150 | Selective over HDAC4 and HDAC8 | [7] |
| Tubacin | 5-7 | N/A | [4] |
| ACY-738 | N/A | Brain-penetrant | [8] |
Note: IC50 values can vary slightly between different studies and assay conditions.
Cmpd. 18 demonstrates superior potency against HDAC6 with an IC50 value of 5.41 nM, which is more potent than the widely used reference compound Tubastatin A (IC50 = 15.11 nM in the same study)[1]. The high selectivity of Cmpd. 18 for HDAC6 over other HDAC isoforms, such as HDAC1, is a critical feature that can minimize off-target effects and potential toxicities associated with pan-HDAC inhibitors[1][6].
Experimental Protocol: Fluorometric HDAC6 Inhibition Assay
The determination of inhibitor potency through dose-response analysis is a cornerstone of drug development. A common method employed is the fluorometric assay, which measures the enzymatic activity of HDAC6 in the presence of varying concentrations of an inhibitor.
Objective: To determine the IC50 value of a test compound for HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (inhibitor)
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated substrate)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant HDAC6 enzyme to the desired working concentration in cold assay buffer.
-
Dilute the fluorogenic HDAC6 substrate to its working concentration in the assay buffer.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add the following in order:
-
Assay buffer
-
Diluted test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Diluted HDAC6 enzyme.
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the diluted HDAC6 substrate to each well.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C.
-
-
Reaction Termination and Signal Development:
-
Stop the deacetylation reaction by adding the developer solution to each well. The developer contains a protease that will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate for a short period (e.g., 15-20 minutes) at room temperature to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Subtract the background fluorescence (from the negative control wells).
-
Plot the percentage of HDAC6 inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of a dose-response experiment and the signaling pathway affected by HDAC6 inhibition.
References
- 1. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tubastatin A - Chemietek [chemietek.com]
- 5. caymanchem.com [caymanchem.com]
- 6. High Efficacy and Drug Synergy of HDAC6-Selective Inhibitor NN-429 in Natural Killer (NK)/T-Cell Lymphoma [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Hdac6-IN-18 Effects in HDAC6 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of selective Histone Deacetylase 6 (HDAC6) inhibitors in the context of HDAC6 knockout (KO) mouse models. While specific experimental data on "Hdac6-IN-18" in HDAC6 KO models is not currently available in peer-reviewed literature, this guide will utilize data from studies on other potent and selective HDAC6 inhibitors, such as NCT-14b, to provide a framework for assessing the on-target effects of such compounds.
HDAC6, a predominantly cytoplasmic enzyme, is a key regulator of various cellular processes through the deacetylation of non-histone proteins, most notably α-tubulin and Hsp90. Its role in protein folding, cell migration, and microtubule dynamics has made it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Selective HDAC6 inhibitors are being developed to modulate these pathways with greater precision and fewer off-target effects than pan-HDAC inhibitors.
The use of HDAC6 KO models is crucial for validating the selectivity and mechanism of action of these inhibitors. By comparing the phenotype of HDAC6 KO mice with the effects of a selective inhibitor in wild-type animals, researchers can discern the extent to which the inhibitor's effects are mediated specifically through HDAC6 inhibition.
Comparative Data: Genetic Knockout vs. Pharmacological Inhibition
The following tables summarize the key phenotypic and biochemical changes observed in HDAC6 knockout mice and in wild-type mice treated with a selective HDAC6 inhibitor. The data is primarily drawn from studies on the selective HDAC6 inhibitor NCT-14b, which has an IC50 of 84 nM for HDAC6 and is over 40-fold more selective for HDAC6 than other HDAC isoforms[1][2].
Table 1: Behavioral Phenotypes
| Parameter | HDAC6 Knockout (KO) Mice | Wild-Type (WT) Mice + Selective HDAC6 Inhibitor (NCT-14b) | Wild-Type (WT) Mice (Control) |
| Open Field Test | |||
| Locomotor Activity | Hyperactivity under novel environment | No significant change in total distance traveled | Normal |
| Elevated Plus Maze | |||
| Time in Open Arms | Increased (less anxiety)[3] | Not reported | Normal |
| Entries into Open Arms | Increased (less anxiety)[3] | Not reported | Normal |
| Tail Suspension Test | |||
| Immobility Time | Decreased (antidepressant-like effect)[3] | Decreased (antidepressant-like effect)[3] | Normal |
Table 2: Biochemical Phenotypes
| Parameter | HDAC6 Knockout (KO) Mice | Wild-Type (WT) Mice + Selective HDAC6 Inhibitor (NCT-14b) | Wild-Type (WT) Mice (Control) |
| α-tubulin Acetylation (Brain) | Increased[3] | Modestly increased[3] | Basal level |
| Histone H3 Acetylation (Brain) | No change[3] | No significant change | Basal level |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Behavioral Assays
1. Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Place a single mouse into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predetermined period (e.g., 10-20 minutes)[4][5].
-
Record the mouse's activity using an automated video tracking system.
-
-
Parameters Measured:
-
Total distance traveled (cm).
-
Time spent in the center zone versus the periphery.
-
Number of entries into the center zone.
-
2. Elevated Plus Maze
-
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by walls.
-
Procedure:
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
3. Tail Suspension Test
-
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is subjected to an inescapable stressor.
-
Apparatus: A suspension bar or ledge from which the mouse can be hung by its tail.
-
Procedure:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
Suspend the mouse so that it hangs freely and cannot touch any surfaces.
-
Record the session and score the total time the mouse remains immobile.
-
-
Parameters Measured:
-
Total duration of immobility (seconds).
-
Biochemical Analysis
Western Blotting for Acetylated α-tubulin
-
Objective: To quantify the levels of acetylated α-tubulin in tissue lysates as a direct measure of HDAC6 inhibition.
-
Procedure:
-
Tissue Lysis: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin and a primary antibody for total α-tubulin (as a loading control), diluted in the blocking buffer.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Visualizations
Signaling Pathway and Experimental Logic
Conclusion
For future studies involving this compound or other novel selective HDAC6 inhibitors, a similar comparative approach is highly recommended. By characterizing the dose-dependent effects of the inhibitor on behavioral and biochemical endpoints in both wild-type and HDAC6 knockout mice, researchers can definitively establish the compound's mechanism of action and its therapeutic potential. This rigorous validation is an essential step in the preclinical development of targeted therapies.
References
- 1. HDAC6 inhibitor NCT-14b |CAS: 956154-63-5 Probechem Biochemicals [probechem.com]
- 2. HDAC6 inhibitor NCT-14b [sobekbio.com]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Open field test for mice [protocols.io]
- 5. bowdish.ca [bowdish.ca]
- 6. protocols.io [protocols.io]
- 7. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test [jove.com]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Safety Operating Guide
Proper Disposal of Hdac6-IN-18: A Step-by-Step Guide for Laboratory Professionals
Hdac6-IN-18 is an irreversible and selective histone deacetylase 6 (HDAC6) inhibitor investigated for its potent anti-multiple myeloma activity.[1][2] As with any novel or specialized chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. The disposal of such compounds falls under regulated hazardous waste procedures.
Immediate Safety and Handling Protocol
Before proceeding with disposal, ensure that all handling of this compound is performed in accordance with standard laboratory safety protocols for potent compounds. This includes:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound, especially in powdered form, in a certified chemical fume hood to avoid inhalation.
-
Containment: Use a designated area for handling to prevent cross-contamination.
Operational Plan for Proper Disposal
The following step-by-step process provides a framework for the safe and compliant disposal of this compound and other research chemicals.
Step 1: Obtain the Safety Data Sheet (SDS) The most critical document for chemical safety and disposal is the SDS. It is the legal responsibility of the chemical supplier (e.g., MedchemExpress) to provide this document. The SDS contains specific information on hazards, handling, and disposal requirements. If you do not have the SDS, contact the supplier immediately to request it.
Step 2: Consult Your Institutional EHS Office Your local Environmental Health & Safety (EHS) office is the definitive authority on waste disposal procedures at your facility. They are equipped to provide guidance that complies with federal, state, and local regulations. Provide them with the SDS and any other known information about the chemical.
Step 3: Classify the Chemical Waste Based on the SDS and EHS guidance, classify the waste. This compound, as a heterocyclic small molecule inhibitor, is likely to be classified as hazardous chemical waste.[3] Key characteristics to consider are:
-
Toxicity: Many enzyme inhibitors have high biological activity and potential toxicity.
-
Reactivity: Check for incompatibilities with other chemicals.
-
Ignitability and Corrosivity: While less likely for this compound type, these characteristics must be confirmed.
Step 4: Segregate the Waste Proper segregation is crucial to prevent dangerous reactions.[4]
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or other solvents) must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly approved by your EHS office.
-
Sharps Waste: Needles, syringes, or other sharps used to handle the compound should be disposed of in an approved sharps container.
Step 5: Use Appropriate Waste Containers All waste must be stored in containers that are in good condition, compatible with the chemical, and have tightly sealing lids.[5] Containers must be kept closed except when adding waste.
Step 6: Label Containers Clearly and Accurately Label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), approximate concentration, and the date accumulation started.[5] Do not use abbreviations or chemical formulas.
Step 7: Arrange for Pickup and Disposal Once the waste container is full or ready for disposal, follow your institution's procedure to schedule a pickup by the EHS or a licensed hazardous waste disposal service.
General Characteristics of Heterocyclic Inhibitors
While specific data for this compound is pending the SDS, this table summarizes general characteristics of similar research-grade compounds to inform a cautious approach.
| Property Category | General Characteristics and Considerations | Potential Hazard |
| Physical State | Typically a solid, crystalline powder at room temperature. | Inhalation of fine powder can be a primary route of exposure. |
| Solubility | Often soluble in organic solvents like DMSO, DMF, and ethanol. | Solvents are often flammable and may have their own toxicity profiles. |
| Biological Activity | Designed to be potent inhibitors of specific biological targets (e.g., HDAC6). | High potency can correlate with significant toxicological effects in humans. |
| Metabolism | As a drug candidate, it is designed to be metabolized. Metabolic pathways are often unknown for novel compounds. | Metabolites could also be hazardous. |
| Environmental Fate | The environmental persistence and aquatic toxicity are generally unknown for research compounds. | Assumed to be harmful to aquatic life until proven otherwise. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hdac6-IN-18
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Hdac6-IN-18, a histone deacetylase 6 inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
When working with this compound, a thorough understanding of its potential hazards and the necessary precautions is the first line of defense. The following table summarizes the key safety classifications and statements for compounds analogous to this compound.
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |||
| P330: Rinse mouth. | |||
| Aquatic Toxicity | Acute (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE): Your Essential Barrier
The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following table outlines the required PPE and its purpose.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious laboratory coat or gown | Protects skin and clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form outside of a ventilated enclosure to prevent inhalation. |
Step-by-Step Handling and Disposal Workflow
To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow must be followed.
Detailed Experimental Protocols
First Aid Measures:
-
If Swallowed: Immediately call a poison control center or physician. Rinse mouth with water. Do not induce vomiting.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
Storage and Disposal:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure laboratory environment conducive to groundbreaking scientific discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
